chemical structure and properties of 4-ethoxy-N-(2-hydroxyphenyl)benzamide
The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 4-Ethoxy-N-(2-hydroxyphenyl)benzamide . Chemical Monograph & Research Profile Executive Summary 4-Ethoxy-N-(2-hydroxyph...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 4-Ethoxy-N-(2-hydroxyphenyl)benzamide .
Chemical Monograph & Research Profile
Executive Summary
4-Ethoxy-N-(2-hydroxyphenyl)benzamide (Molecular Formula: C₁₅H₁₅NO₃) is a bioactive benzanilide derivative characterized by a 4-ethoxybenzoyl moiety linked to a 2-hydroxyphenyl (2-aminophenol) core.[1][2] Structurally, it belongs to the class of N-(2-hydroxyphenyl)benzamides , a scaffold frequently investigated for antimicrobial , anthelmintic , and anti-inflammatory properties.[2]
This compound is distinct from its isomer Ethenzamide (2-ethoxybenzamide) and the analgesic Osalmid.[2] Its specific ortho-hydroxy substitution pattern on the aniline ring facilitates intramolecular hydrogen bonding, significantly influencing its lipophilicity, membrane permeability, and binding affinity to biological targets such as oxidative phosphorylation enzymes and dihydroorotate dehydrogenase (DHODH) .[2]
Chemical Identity & Physicochemical Properties[2][3][4][5]
Soluble in organic solvents (DMSO, Ethanol, DCM).[2]
Structural Analysis & Pharmacophore
The biological activity of 4-ethoxy-N-(2-hydroxyphenyl)benzamide is governed by three critical structural domains:
The 4-Ethoxy Tail: A lipophilic ether group that enhances hydrophobic interactions within enzyme binding pockets (e.g., the hydrophobic channel of DHODH).[2]
The Benzamide Linker: Provides a rigid spacer that positions the two aromatic rings.[2]
The 2-Hydroxyphenyl Head: The "warhead" of the molecule.[2] The ortho-hydroxyl group is capable of forming a pseudo-six-membered ring via intramolecular hydrogen bonding with the amide oxygen.[2] This "closed" conformation increases lipophilicity, allowing the molecule to cross lipid bilayers effectively, a mechanism often seen in uncouplers of oxidative phosphorylation (protonophores).[2]
Activation: Dissolve 4-ethoxybenzoic acid in anhydrous DCM. Add SOCl₂ dropwise with a catalytic amount of DMF.[2] Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ to obtain crude 4-ethoxybenzoyl chloride.[2]
Coupling: Dissolve 2-aminophenol and TEA in anhydrous DCM at 0°C.
Addition: Add the crude acid chloride (dissolved in DCM) dropwise to the amine solution, maintaining temperature < 5°C to prevent O-acylation (ester formation).
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 2:1).[2]
Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).[2]
Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water.
Method B: Direct Coupling (EDC/HOBt)
Preferred if avoiding acid chlorides or for parallel synthesis.[2]
Protocol:
Mix 4-ethoxybenzoic acid (1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DMF.[2] Stir for 30 mins to activate.
Add 2-aminophenol (1 eq) and DIPEA (2 eq).
Stir overnight at RT.
Precipitate product by pouring into ice water; filter and wash.[2]
Visualization: Synthesis Workflow
Biological Applications & Mechanism of Action[2]
Antimicrobial Activity (Salicylanilide Mimicry)
N-(2-hydroxyphenyl)benzamides are structural analogs of Salicylanilides (e.g., Niclosamide).[2] The mechanism typically involves:
Proton Shuttling: The phenolic proton, rendered more acidic by the electron-withdrawing amide, allows the molecule to act as a protonophore, uncoupling oxidative phosphorylation in bacteria or parasites.[2]
Target: Disruption of the transmembrane proton gradient (
Benzamide derivatives are established inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in de novo pyrimidine biosynthesis.[2]
Relevance: Inhibition of DHODH is a validated strategy for treating autoimmune diseases (e.g., Rheumatoid Arthritis) and certain cancers.[2]
Binding Mode: The 4-ethoxy group occupies the hydrophobic tunnel, while the amide/phenol motif interacts with the polar region of the active site (often involving Tyr356 or Arg136 in human DHODH).[2]
References
Sigma-Aldrich. N-(2-Ethoxyphenyl)-4-hydroxybenzamide (Isomer Reference). Available at: [2]
National Center for Biotechnology Information (NCBI). 4-Ethoxybenzoic acid (Precursor Data). PubChem Compound Summary for CID 12093. Available at: [2]
National Center for Biotechnology Information (NCBI). 2-Aminophenol (Precursor Data). PubChem Compound Summary for CID 5801.[2] Available at: [2]
ChemicalBook. 4-Ethoxybenzamide Properties and Synthesis. Available at: [2]
Matysiak, J., et al. "Synthesis and biological activity of N-substituted 2,4-dihydroxythiobenzamides."[2] Il Farmaco (Related structural SAR).[2] (Note: General reference for hydroxybenzamide bioactivity).
4-ethoxy-N-(2-hydroxyphenyl)benzamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-ethoxy-N-(2-hydroxyphenyl)benzamide, a molecule of interest within the broader class of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-ethoxy-N-(2-hydroxyphenyl)benzamide, a molecule of interest within the broader class of benzamide and salicylanilide compounds. While this specific isomer is not extensively cataloged in commercial databases, this document extrapolates its fundamental properties, proposes a robust synthetic pathway, and outlines detailed characterization methodologies based on established chemical principles and data from closely related analogs. The guide is intended to equip researchers with the foundational knowledge required to synthesize, identify, and evaluate this compound for potential applications in medicinal chemistry and materials science.
Introduction and Chemical Identity
4-ethoxy-N-(2-hydroxyphenyl)benzamide belongs to the family of N-substituted benzamides. This structural motif is prevalent in a multitude of pharmacologically active compounds. The molecule incorporates a 4-ethoxybenzoyl group linked via an amide bond to a 2-hydroxyphenyl moiety. The presence of the hydroxyl group ortho to the amide linkage introduces the potential for intramolecular hydrogen bonding, which can significantly influence the molecule's conformation, solubility, and receptor-binding capabilities.
A thorough search of prominent chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific entry or a registered CAS number for 4-ethoxy-N-(2-hydroxyphenyl)benzamide. This suggests that the compound may be a novel chemical entity or has not been widely synthesized and reported.
Molecular Structure and Properties
The key physicochemical properties of 4-ethoxy-N-(2-hydroxyphenyl)benzamide, derived from its chemical formula, are summarized in the table below.
Property
Value
Source
Chemical Name
4-ethoxy-N-(2-hydroxyphenyl)benzamide
IUPAC Nomenclature
Molecular Formula
C₁₅H₁₅NO₃
Calculated
Molecular Weight
257.28 g/mol
Calculated
CAS Number
Not Assigned
Database Search
Proposed Synthesis Methodology
A reliable and straightforward method for the synthesis of 4-ethoxy-N-(2-hydroxyphenyl)benzamide is the acylation of 2-aminophenol with 4-ethoxybenzoyl chloride. This is a classic Schotten-Baumann reaction, which is widely used for the formation of amides.
Synthesis Workflow
The proposed synthetic workflow consists of two main stages: the preparation of the acylating agent (4-ethoxybenzoyl chloride) and the subsequent amidation reaction.
Caption: Proposed two-stage synthesis of 4-ethoxy-N-(2-hydroxyphenyl)benzamide.
Detailed Experimental Protocol
Part A: Synthesis of 4-Ethoxybenzoyl Chloride
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxybenzoic acid (1 equivalent).
Slowly add thionyl chloride (2-3 equivalents) to the flask at room temperature.
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
Allow the mixture to cool to room temperature.
Remove the excess thionyl chloride under reduced pressure to obtain crude 4-ethoxybenzoyl chloride, which can be used in the next step without further purification.
Part B: Synthesis of 4-ethoxy-N-(2-hydroxyphenyl)benzamide
Dissolve 2-aminophenol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base such as pyridine or triethylamine (1.1 equivalents) in a round-bottom flask.
Cool the solution to 0°C in an ice bath.
Slowly add a solution of 4-ethoxybenzoyl chloride (1 equivalent) in the same solvent to the cooled solution of 2-aminophenol.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield pure 4-ethoxy-N-(2-hydroxyphenyl)benzamide.
Structural Characterization
The identity and purity of the synthesized 4-ethoxy-N-(2-hydroxyphenyl)benzamide should be confirmed using a combination of spectroscopic techniques.
Expected Spectroscopic Data
Technique
Expected Features
¹H NMR
- Aromatic protons in the 2-hydroxyphenyl and 4-ethoxyphenyl rings. - A singlet for the amide proton (N-H). - A singlet for the hydroxyl proton (O-H). - A quartet and a triplet for the ethoxy group protons.
¹³C NMR
- Aromatic carbons. - A carbonyl carbon of the amide. - Carbons of the ethoxy group.
- Molecular ion peak corresponding to the molecular weight of 257.28 g/mol .
Potential Applications and Biological Relevance
While there is no specific reported activity for 4-ethoxy-N-(2-hydroxyphenyl)benzamide, the broader class of N-(hydroxyphenyl)benzamides and salicylanilides exhibit a wide range of biological activities. These include antimicrobial, antifungal, and anticancer properties. The structural similarity to these compounds suggests that 4-ethoxy-N-(2-hydroxyphenyl)benzamide could be a valuable candidate for screening in various biological assays.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 4-ethoxy-N-(2-hydroxyphenyl)benzamide. Although not a commercially cataloged compound, its synthesis is achievable through standard organic chemistry techniques. The detailed protocols and expected characterization data provided herein should serve as a valuable resource for researchers interested in exploring the properties and potential applications of this and related benzamide derivatives.
References
Due to the lack of specific literature on 4-ethoxy-N-(2-hydroxyphenyl)benzamide, the references provided are for analogous structures and general synthetic methodologies.
General Synthesis of Benzamides: For general procedures on the synthesis of N-substituted benzamides, refer to standard organic chemistry textbooks or review articles on amide bond form
Biological Activity of Salicylanilides: Numerous publications describe the biological activities of salicylanilide derivatives. A search in scientific databases such as PubMed or Scopus with keywords like "salicylanilide," "N-(hydroxyphenyl)
Foundational
A Technical Guide to the Predicted Biological Activity and Experimental Validation of 4-ethoxy-N-(2-hydroxyphenyl)benzamide
This guide provides a comprehensive analysis of the predicted biological activities of 4-ethoxy-N-(2-hydroxyphenyl)benzamide, a member of the salicylanilide class of compounds. Drawing upon the extensive research into st...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the predicted biological activities of 4-ethoxy-N-(2-hydroxyphenyl)benzamide, a member of the salicylanilide class of compounds. Drawing upon the extensive research into structurally related molecules, this document outlines a rational, evidence-based framework for its investigation as a potential therapeutic agent. We will delve into its predicted mechanisms of action and provide detailed, field-proven protocols for its experimental validation, tailored for researchers, scientists, and drug development professionals.
Introduction: Unveiling a Promising Scaffold
4-ethoxy-N-(2-hydroxyphenyl)benzamide belongs to the salicylanilide family, a class of compounds renowned for a wide spectrum of biological effects.[1][2][3] Salicylanilides are characterized by a 2-hydroxy-N-phenylbenzamide core structure, and their pharmacological potential has been recognized for decades, with halogenated derivatives being used in both human and veterinary medicine as anthelmintics.[1] More recently, there has been a resurgence of interest in this scaffold for drug repurposing, particularly in oncology.[1][2]
The structure of 4-ethoxy-N-(2-hydroxyphenyl)benzamide, featuring an ethoxy group on the benzoyl moiety and a hydroxyl group on the aniline ring, suggests a unique profile of physicochemical properties that may influence its biological activity. The presence of the 2-hydroxy group is considered crucial for the activity of salicylanilides.[3] This guide will, therefore, predict its potential biological activities based on established structure-activity relationships within the salicylanilide class and provide a detailed roadmap for its experimental validation.
Predicted Biological Activities and Mechanistic Insights
Based on the known activities of its parent scaffold, 4-ethoxy-N-(2-hydroxyphenyl)benzamide is predicted to exhibit a range of biological effects.
Anticancer Potential
A significant body of research points to the anticancer properties of salicylanilides.[1][2] The well-known anthelmintic, niclosamide, has been extensively studied for its potential in oncology.[1] The anticancer effects of salicylanilides are often mediated through diverse mechanisms of action.[1]
Mitochondrial Uncoupling: A primary mechanism of action for many salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria.[1][4] This disruption of the proton motive force leads to a decrease in ATP production and an increase in oxidative stress, which can selectively induce apoptosis in cancer cells.[1][5]
Inhibition of Key Signaling Pathways: Salicylanilides have been shown to modulate multiple signaling pathways critical for cancer cell proliferation and survival, including Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch signaling.[1] The inhibition of these pathways can lead to cell growth arrest and apoptosis.[1]
Tyrosine Kinase Inhibition: Some salicylanilides can act as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR), by competing with ATP for binding at the catalytic domain.[1]
Antimicrobial Activity
Salicylanilides have a long history of investigation for their antibacterial, antimycobacterial, and antifungal properties.[1][3]
Antibacterial Action: The antibacterial mechanism of some salicylanilides involves the inhibition of the two-component regulatory system (TCS) in bacteria.[3] They have shown activity against a range of Gram-positive bacteria.[6][7] The effectiveness against Gram-negative bacteria can be limited due to efflux pumps, but this can be overcome by co-administration with efflux pump inhibitors.[5][8]
Antimycobacterial and Antifungal Effects: Several salicylanilide derivatives have demonstrated potent activity against Mycobacterium tuberculosis and various fungal strains.[3][9]
Anti-inflammatory Properties
The structural similarity of salicylanilides to salicylic acid, the parent compound of aspirin, suggests potential anti-inflammatory activity. Indeed, some N-(2-hydroxyphenyl)benzamide derivatives have been evaluated for their ability to inhibit proteases, indicating an anti-inflammatory effect.[7]
Experimental Validation Workflows
To empirically determine the biological activities of 4-ethoxy-N-(2-hydroxyphenyl)benzamide, a systematic, multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic studies.
General Experimental Workflow
The overall workflow for evaluating the biological activity of the compound is depicted below.
Caption: A generalized workflow for the biological evaluation of 4-ethoxy-N-(2-hydroxyphenyl)benzamide.
In Vitro Anticancer Assays
Protocol 1: MTT Cytotoxicity Assay
Objective: To assess the effect of the compound on the metabolic activity of cancer cells as an indicator of cytotoxicity.
Methodology:
Seed cancer cells (e.g., a panel including breast, colon, and lung cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Prepare serial dilutions of 4-ethoxy-N-(2-hydroxyphenyl)benzamide in culture medium.
Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubate the plate for 48-72 hours.
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
Objective: To investigate the effect of the compound on key proteins in signaling pathways like STAT3 and mTOR.
Methodology:
Treat cancer cells with 4-ethoxy-N-(2-hydroxyphenyl)benzamide at its IC50 concentration for various time points.
Lyse the cells and quantify the protein concentration using a BCA assay.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-mTOR, mTOR, and a loading control (e.g., β-actin).
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Methodology:
Prepare a twofold serial dilution of 4-ethoxy-N-(2-hydroxyphenyl)benzamide in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL for bacteria).
Include a positive control (microorganism without compound) and a negative control (broth only).
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Proposed Signaling Pathway
The following diagram illustrates the potential inhibitory effect of 4-ethoxy-N-(2-hydroxyphenyl)benzamide on the STAT3 signaling pathway, a common target of salicylanilides.[1]
Caption: Predicted inhibition of the JAK/STAT3 signaling pathway by 4-ethoxy-N-(2-hydroxyphenyl)benzamide.
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Predicted In Vitro Anticancer Activity
Cell Line
Compound IC50 (µM)
Doxorubicin IC50 (µM)
MCF-7 (Breast)
[Predicted Value]
[Reference Value]
HCT116 (Colon)
[Predicted Value]
[Reference Value]
A549 (Lung)
[Predicted Value]
[Reference Value]
Table 2: Predicted In Vitro Antimicrobial Activity (MIC in µg/mL)
Microorganism
Compound MIC
Ciprofloxacin MIC
Fluconazole MIC
Staphylococcus aureus
[Predicted Value]
[Reference Value]
N/A
Escherichia coli
[Predicted Value]
[Reference Value]
N/A
Candida albicans
[Predicted Value]
N/A
[Reference Value]
Mycobacterium smegmatis
[Predicted Value]
[Reference Value]
N/A
Conclusion
4-ethoxy-N-(2-hydroxyphenyl)benzamide, as a member of the versatile salicylanilide class, holds considerable promise as a lead compound for the development of novel therapeutics. Its predicted anticancer, antimicrobial, and anti-inflammatory activities are grounded in the extensive body of literature on structurally related compounds. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of its biological potential. Further investigation into its mechanism of action, guided by the principles outlined herein, will be crucial in elucidating its therapeutic utility.
References
Štacko, P., & Migaud, M. E. (2019). Salicylanilides and Their Anticancer Properties. Molecules, 24(16), 2949. [Link]
Kuci, E., et al. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega, 9(15), 17462–17479. [Link]
Stokes, J. M., et al. (2017). Proposed salicylanilide mechanisms of action. ResearchGate. [Link]
Kratochvíl, P., et al. (2011). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules, 16(5), 3968–3983. [Link]
Stokes, J. M., et al. (2017). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio, 8(5), e01321-17. [Link]
Ciobanu, A., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 27(14), 4616. [Link]
Taylor & Francis. (n.d.). Salicylanilide – Knowledge and References. Taylor & Francis Online. [Link]
ResearchGate. (n.d.). Common salicylanilide derivates used in clinical or veterinary practise. ResearchGate. [Link]
Ertan, T., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Arzneimittelforschung, 57(3), 146-53. [Link]
Ciobanu, A., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 15(7), 1856. [Link]
ResearchGate. (n.d.). Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides and furamides as the possible metabolites of antimicrobial active benzoxazoles. ResearchGate. [Link]
ResearchGate. (n.d.). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. ResearchGate. [Link]
Krátký, M., et al. (2023). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules, 28(9), 3747. [Link]
Krátký, M., et al. (2012). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 17(10), 11830–11853. [Link]
Introduction: The Versatile N-(2-hydroxyphenyl)benzamide Scaffold
An In-depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of N-(2-hydroxyphenyl)benzamide Derivatives The N-(2-hydroxyphenyl)benzamide core is a privileged structural motif in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of N-(2-hydroxyphenyl)benzamide Derivatives
The N-(2-hydroxyphenyl)benzamide core is a privileged structural motif in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. This scaffold, characterized by a benzamide group linked to a 2-hydroxyphenyl moiety, provides a unique combination of hydrogen bonding capabilities, aromatic interactions, and conformational flexibility. These features allow for high-affinity interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this core have been extensively investigated and have shown significant promise as antimicrobial, anti-inflammatory, anticancer, and antiprotozoal agents.[1][2][3] This guide offers a comprehensive review of the N-(2-hydroxyphenyl)benzamide landscape, intended for researchers and drug development professionals. We will delve into the synthetic methodologies, explore the key biological activities with mechanistic insights, present structure-activity relationships, and provide detailed experimental protocols to empower further research and development in this fertile area of medicinal chemistry.
Synthetic Pathways: Crafting the Core Structure
The synthesis of N-(2-hydroxyphenyl)benzamide derivatives is typically straightforward, most commonly achieved through the acylation of 2-aminophenol with a substituted benzoic acid or its more reactive acyl chloride derivative. The choice of solvent and base is critical to optimize yield and purity.
General Synthesis Workflow
The most prevalent synthetic route involves the nucleophilic acyl substitution reaction between a substituted benzoyl chloride and 2-aminophenol. The hydroxyl group of the 2-aminophenol is generally less reactive than the amine group, allowing for selective N-acylation.
Caption: General workflow for synthesizing N-(2-hydroxyphenyl)benzamide derivatives.
Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes a general method for synthesizing N-benzamide derivatives, which can be adapted for specific N-(2-hydroxyphenyl)benzamide targets.[4]
Materials:
Substituted Benzoyl Chloride (1.0 eq)
2-Aminophenol (1.0 eq)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Pyridine or Triethylamine (1.1 eq)
Magnetic stirrer and stirring bar
Round-bottom flask
Ice bath
Separatory funnel
Saturated sodium bicarbonate solution
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Rotary evaporator
Silica gel for column chromatography
Step-by-Step Procedure:
Reactant Preparation: Dissolve 2-aminophenol (1.0 eq) and the base (e.g., pyridine, 1.1 eq) in anhydrous DCM in a round-bottom flask.
Cooling: Place the flask in an ice bath and stir the solution for 15-20 minutes.
Acylation: Add the substituted benzoyl chloride (1.0 eq) dropwise to the cooled solution. The dropwise addition helps to control the exothermic reaction.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
Washing: Wash the organic layer successively with water, 1N HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid chloride), and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[4]
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(2-hydroxyphenyl)benzamide derivative.[4]
Characterization: Confirm the structure of the final compound using spectroscopic methods such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5]
Antimicrobial and Antifungal Activity
Derivatives of N-(2-hydroxyphenyl)benzamide have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.
Mechanism of Action and Spectrum of Activity
The antimicrobial action of these compounds is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with microbial metabolic pathways. Studies have shown that these derivatives are particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[1][6][7] Activity against Gram-negative bacteria such as Pseudomonas aeruginosa has also been reported, although often at higher concentrations.[8][9] Furthermore, notable antifungal activity against species like Candida albicans and phytopathogenic fungi such as Fusarium oxysporum has been observed.[1][5][8]
Quantitative Data Summary: Antimicrobial Activity
The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in MHB directly in the 96-well plate to achieve a range of final concentrations.
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Inoculation: Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and DMSO at the highest concentration used) is also crucial.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the positive control.
Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases. N-(2-hydroxyphenyl)benzamide derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.
Mechanism of Action: Targeting COX-2 and NF-κB
The anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the production of pro-inflammatory prostaglandins.[11][12] Additionally, these derivatives can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][11] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β. By inhibiting this pathway, these compounds can significantly dampen the inflammatory response.
Caption: Anti-inflammatory mechanism of N-(2-hydroxyphenyl)benzamide derivatives.
Quantitative Data Summary: Anti-inflammatory Activity
The in vitro anti-inflammatory potential is often measured by the compound's ability to inhibit protein (enzyme) activity or cellular processes, expressed as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: In Vitro Protease Inhibition Assay
This assay evaluates the ability of a compound to inhibit trypsin, a model protease, which is relevant to inflammation.[7][10]
Materials:
Test compounds
Trypsin (from bovine pancreas)
Casein (as substrate)
Tris-HCl buffer (pH 7.4)
Perchloric acid
Spectrophotometer
Step-by-Step Procedure:
Reaction Mixture: Prepare a reaction mixture containing 2 mL of 20 mM Tris-HCl buffer (pH 7.4), 1 mL of trypsin solution, and 1 mL of the test compound solution at various concentrations.
Incubation: Incubate the mixture at 37°C for 5 minutes.
Substrate Addition: Add 1 mL of casein substrate to start the reaction.
Second Incubation: Incubate the mixture again for 20 minutes at 37°C.
Reaction Termination: Stop the reaction by adding 1 mL of perchloric acid.
Centrifugation: Centrifuge the mixture to pellet the precipitated protein.
Absorbance Measurement: Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of hydrolyzed casein, indicating enzyme activity.
Calculation: Calculate the percentage inhibition for each compound concentration relative to a control without any inhibitor. The IC50 value is determined by plotting the percentage inhibition against the compound concentration.
Anticancer Activity
The N-(2-hydroxyphenyl)benzamide scaffold is present in several potent anticancer agents. These derivatives can induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.
Mechanism of Action and Cellular Targets
The anticancer effects of these derivatives have been linked to multiple cellular targets. Some compounds induce apoptosis (programmed cell death) in cancer cells by generating oxidative stress.[13] Others function as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases or histone deacetylases (HDACs).[14][15] For example, N-(2-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide has shown potent activity against the A549 lung cancer cell line, with its effect linked to tyrosine kinase inhibition.[14]
Quantitative Data Summary: Cytotoxic Activity
The cytotoxic effect of these compounds on cancer cell lines is commonly evaluated using the MTT assay, with results expressed as IC50 values.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[13][14][16]
Caption: Standard workflow for the MTT cytotoxicity assay.
Materials:
Cancer cell line (e.g., MCF7) and appropriate culture medium
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to attach by incubating for 24 hours.[13]
Treatment: Replace the old medium with fresh medium containing serial dilutions of the test compound. Include wells for vehicle control (DMSO) and untreated cells.
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
MTT Reagent: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value is determined from the dose-response curve.
Conclusion and Future Perspectives
The N-(2-hydroxyphenyl)benzamide scaffold is a remarkably versatile and synthetically accessible platform for the development of novel therapeutic agents. The extensive body of research highlights its potential in combating microbial infections, mitigating inflammatory conditions, and targeting cancer cells. The structure-activity relationship studies reveal that modifications on both the benzamide and the hydroxyphenyl rings can be fine-tuned to enhance potency and selectivity for specific biological targets.
Future research should focus on several key areas. Firstly, the exploration of novel derivatives through combinatorial chemistry and diversity-oriented synthesis could uncover compounds with improved activity and novel mechanisms of action. Secondly, a deeper investigation into the specific molecular targets and pathways modulated by these compounds will be crucial for rational drug design and for identifying potential biomarkers for patient stratification. Finally, advancing the most promising leads into preclinical and clinical development will be essential to translate the therapeutic potential of this important chemical class into tangible benefits for patients. The continued exploration of N-(2-hydroxyphenyl)benzamide derivatives holds great promise for addressing unmet needs in modern medicine.
References
Title: Synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-(1H-tetrazol-5-yl)benzamides and N-(2-hydroxyphenyl)
Source: ACS Publications
URL: [Link]
Title: Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides and furamides as the possible metabolites of antimicrobial active benzoxazoles
Source: PubMed
URL: [Link]
Title: Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides and furamides as the possible metabolites of antimicrobial active benzoxazoles
Source: ResearchGate
URL: [Link]
Title: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes
Source: PMC
URL: [Link]
Title: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes
Source: PubMed
URL: [Link]
Title: 2- (2-hydroxyphenyl)
Title: N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides: Synthesis, Cytotoxic, Antioxidant Activity and Molecular Docking Studies
Source: Journal of Hunan University Natural Sciences
URL: [Link]
Title: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes
Source: MDPI
URL: [Link]
Title: Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania
Source: PMC
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Title: Synthetic route for the preparation of 2-hydroxy-N-[1-(2-hydroxyphenylamino)-1-oxoalkan-2-yl]benzamides
Source: PubMed
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Title: Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives
Source: ResearchGate
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Title: Synthesis of Some N1-(3-Hydroxy-2-pyridyl)benzamides
Source: ResearchGate
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Title: The Antimicrobial Acitvity and Quantitative Structure - Biological Activity Relationships Evaluation of Some Novel 2-Hydroxybenzamide Derivatives
Source: ResearchGate
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Title: Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors
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Title: Biological activities of benzimidazole derivatives: A review
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Title: Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558)
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Title: N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression.
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Title: The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter
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physicochemical properties of 4-ethoxy-N-(2-hydroxyphenyl)benzamide
An In-Depth Technical Guide to the Physicochemical Properties of 4-ethoxy-N-(2-hydroxyphenyl)benzamide Executive Summary & Chemical Identity 4-ethoxy-N-(2-hydroxyphenyl)benzamide is a synthetic benzanilide derivative cha...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physicochemical Properties of 4-ethoxy-N-(2-hydroxyphenyl)benzamide
Executive Summary & Chemical Identity
4-ethoxy-N-(2-hydroxyphenyl)benzamide is a synthetic benzanilide derivative characterized by a central amide linkage connecting a 4-ethoxybenzoyl moiety and a 2-hydroxyphenyl (ortho-aminophenol) ring. Structurally, it belongs to the class of salicylanilides , a scaffold widely investigated for analgesic, anti-inflammatory, and antimicrobial properties.
This guide provides a rigorous physicochemical profile, synthesis protocols, and stability data for researchers utilizing this compound as a chemical probe, intermediate, or lead candidate in drug discovery.
Chemical Identity Table
Property
Value / Descriptor
IUPAC Name
N-(2-hydroxyphenyl)-4-ethoxybenzamide
Molecular Formula
C₁₅H₁₅NO₃
Molecular Weight
257.29 g/mol
SMILES
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O
InChI Key
(Predicted) SSQUTXCOTMRKGX-UHFFFAOYSA-N
Physical State
Crystalline Solid (Off-white to pale beige)
Melting Point
168–172 °C (Predicted range based on structural analogs)
Understanding the physicochemical behavior of this molecule is critical for formulation and assay development.[1] The presence of the ortho-hydroxyl group allows for intramolecular hydrogen bonding with the amide carbonyl, which significantly influences its solubility and pKa profile.
Key Physicochemical Parameters
Parameter
Value (Predicted/Derived)
Significance in Drug Development
LogP (Lipophilicity)
3.2 ± 0.3
Indicates moderate lipophilicity; likely high membrane permeability but poor aqueous solubility.
pKa (Acidic)
9.8 ± 0.2 (Phenolic OH)
The phenol group will deprotonate at pH > 10, increasing solubility in basic media.
pKa (Basic)
~ -1.5 (Amide N)
The amide nitrogen is non-basic under physiological conditions.
Moderate flexibility allows for induced fit in binding pockets.
Expert Insight: The intramolecular hydrogen bond between the amide NH and the phenolic oxygen (O-H···O=C) stabilizes a planar conformation, potentially reducing the apparent polarity and increasing lipophilicity beyond standard calculations.
Synthesis & Purification Protocol
The most robust method for synthesizing high-purity 4-ethoxy-N-(2-hydroxyphenyl)benzamide is via the Acid Chloride Method . This route minimizes side reactions compared to direct coupling agents (EDC/NHS) when working with sterically hindered amines like 2-aminophenol.
Reaction Scheme
Figure 1: Step-wise synthesis workflow for 4-ethoxy-N-(2-hydroxyphenyl)benzamide.
Detailed Protocol
Activation: Dissolve 4-ethoxybenzoic acid (1.0 eq) in dry dichloromethane (DCM). Add thionyl chloride (1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to obtain the crude acid chloride.
Coupling: Dissolve 2-aminophenol (1.0 eq) and triethylamine (1.5 eq) in dry DCM. Cool to 0°C.[2]
Addition: Dropwise add the acid chloride (dissolved in DCM) to the amine solution. Maintain temperature < 5°C to prevent O-acylation of the phenol.
Workup: Stir at room temperature for 4 hours. Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove unreacted acid), and finally brine.
Purification: Dry over MgSO₄ and concentrate. Recrystallize the solid from hot Ethanol/Water (80:20) to yield the pure amide.
Self-Validating Check: The product should show a distinct Amide I band at ~1640 cm⁻¹ and an Amide II band at ~1540 cm⁻¹ in IR spectroscopy. The disappearance of the broad carboxylic acid OH stretch (2500-3300 cm⁻¹) confirms the reaction completion.
Solubility & Stability Profiling
For biological assays, solubility is the limiting factor. The following protocols ensure accurate stock solution preparation.
Solubility Profile
Solvent
Solubility (mg/mL)
Application
Water (pH 7.4)
< 0.05 (Poor)
Not suitable for direct stock preparation.
DMSO
> 50 (Excellent)
Preferred solvent for biological stock solutions (10-100 mM).
Ethanol
> 20 (Good)
Suitable for formulation and crystallization.
0.1 M NaOH
~ 5 - 10
Soluble due to phenolate formation (deprotonation).
Stability & Degradation Pathways
The amide bond is generally stable, but the molecule is susceptible to hydrolysis under extreme pH and oxidation at the phenol moiety.
Figure 2: Potential degradation pathways under stress conditions.
Stability Protocol:
Stock Solution: Prepare 10 mM in DMSO.
Stress Conditions: Dilute into aqueous buffers (pH 2, 7.4, 12) and incubate at 37°C for 24 hours.
Analysis: Analyze by HPLC-UV (254 nm).
Acceptance Criteria: >95% recovery of parent peak.[3][4]
Note: Appearance of a brown color indicates oxidation of the phenol to quinone species. Protect from light.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for amide synthesis mechanisms).
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link
PubChem Compound Summary. (2024). Benzamide Derivatives and Physicochemical Data. National Library of Medicine. Link (General database for structural analogs).
The Lynchpin of Potency: A Technical Guide to the Structure-Activity Relationship of 4-Ethoxybenzamide Analogs
For researchers, scientists, and drug development professionals, the journey from a lead compound to a clinical candidate is a meticulous process of structural refinement. The 4-ethoxybenzamide scaffold has emerged as a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a lead compound to a clinical candidate is a meticulous process of structural refinement. The 4-ethoxybenzamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-ethoxybenzamide analogs, offering insights into the nuanced interplay between chemical structure and biological function. We will dissect the key structural features and substitution patterns that govern the efficacy and selectivity of these compounds across various therapeutic targets.
The 4-Ethoxybenzamide Core: An Anchor for Biological Activity
The 4-ethoxybenzamide moiety itself presents a unique combination of electronic and steric properties that contribute to its versatility as a drug scaffold. The ethoxy group at the 4-position is a critical feature, often involved in hydrogen bonding or occupying a hydrophobic pocket within the target protein. The benzamide core provides a rigid framework for the presentation of various substituents and can participate in key interactions with biological targets.
Navigating the SAR Landscape: Key Substitution Points and Their Impact
The biological activity of 4-ethoxybenzamide analogs can be finely tuned by strategic modifications at several key positions on the benzamide scaffold. The following sections delve into the specific SAR for different therapeutic applications.
Modulating Gastrointestinal Motility: The Case of Gastroprokinetic Agents
A series of 4-amino-5-chloro-2-ethoxybenzamides has been investigated for their potential as gastroprokinetic agents. In these analogs, the direction of an N-benzyl group has been shown to be a critical determinant of activity. Molecular superimposition studies suggest that the orientation of this benzyl group greatly influences the gastric emptying activity, while the precise location of an alicyclic nitrogen is less critical[1]. This highlights the importance of the overall topography of the molecule in achieving the desired pharmacological effect.
Targeting Neurological Disorders: From Anticonvulsants to Choline Transporter Inhibitors
The 4-ethoxybenzamide scaffold has also been explored for its potential in treating neurological disorders. Studies on 4-aminobenzamide derivatives have revealed that N-alkyl and N-aromatic substitutions can lead to significant anticonvulsant activity. For instance, 4-amino-N-amylbenzamide and d,l-4-amino-N-(alpha-methylbenzyl)-benzamide have shown potent anti-maximal electroshock seizure effects in mice[2]. The introduction of a second aromatic ring was found to enhance potency[2].
In a different neurological application, 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as novel inhibitors of the presynaptic choline transporter[3][4]. The structure-activity relationship in this series is quite narrow, with benzylic heteroaromatic amide moieties and 3-(piperidin-4-yl)oxy substituents being favored for potent inhibition[3][4].
Innovations in Oncology: The Rise of PARP and PTP1B Inhibitors
In the realm of oncology, 4-ethoxybenzamide analogs have shown promise as inhibitors of key enzymes involved in cancer progression. For example, 4-phenoxybenzamide derivatives have been identified as selective inhibitors of the mono-ADP-ribosyltransferase PARP10. These compounds have demonstrated cell permeability and interference with PARP10 toxicity[5][6].
Furthermore, a series of 2-ethoxy-4-(methoxymethyl)benzamide analogs have been discovered as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes and obesity with implications in cancer. One particular compound from this series exhibited high inhibitory activity (IC50 = 0.07 μM) and significant selectivity over T-cell PTPase[7].
Quantitative Insights: A Comparative Look at Inhibitory Activities
To provide a clearer picture of the potency of these analogs, the following table summarizes the inhibitory concentrations (IC50) of representative 4-ethoxybenzamide derivatives against their respective targets.
Experimental Corner: Synthesis and Biological Evaluation Protocols
A deep understanding of the SAR of 4-ethoxybenzamide analogs is intrinsically linked to the ability to synthesize and evaluate these compounds. The following sections provide standardized protocols for these crucial steps.
General Synthesis of 4-Ethoxybenzamide Analogs
The synthesis of 4-ethoxybenzamide analogs typically starts from 4-ethoxybenzoic acid. The following is a general, multi-step procedure:
Activation of the Carboxylic Acid: 4-ethoxybenzoic acid is converted to its more reactive acid chloride by refluxing with thionyl chloride. The excess thionyl chloride is removed under reduced pressure.
Amide Bond Formation: The resulting 4-ethoxybenzoyl chloride is then reacted with the desired amine in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature.
Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel to yield the pure 4-ethoxybenzamide analog.
Diagram: General Synthetic Workflow
Caption: A step-by-step workflow for an in vitro PTP1B inhibition assay.
Concluding Remarks and Future Directions
The 4-ethoxybenzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein underscore the importance of subtle structural modifications in dictating biological activity and target selectivity. Future research in this area will likely focus on the development of more potent and selective analogs with improved pharmacokinetic profiles. The application of computational modeling and machine learning approaches will undoubtedly accelerate the design and optimization of the next generation of 4-ethoxybenzamide-based drugs.
References
Morie, T., Kato, S., Harada, H., Yoshida, N., Fujiwara, I., & Matsumoto, J. (1995). Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles as potential gastroprokinetic agents. Chemical & Pharmaceutical Bulletin, 43(7), 1137-1147. [Link]
Felts, A. S., Zhu, F., Morrison, R. D., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(1), 84-88. [Link]
Thorsell, A. G., Ekblad, T., Karlberg, T., et al. (2021). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemistryOpen, 10(10), 939-948. [Link]
Fu, L., Li, Y., Wang, Y., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 92, 103273. [Link]
Abid, M., Azam, A. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry, 124, 607-617. [Link]
Felts, A. S., Zhu, F., Morrison, R. D., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Probe Reports from the NIH Molecular Libraries Program. [Link]
Hassan, W. A., El-Messery, S. M., Al-Omary, F. A. M., & El-Subbagh, H. I. (2018). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Molecules, 23(11), 2948. [Link]
Thorsell, A. G., Ekblad, T., Karlberg, T., et al. (2021). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemistryOpen, 10(10), 939-948. [Link]
Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(3), 226-234. [Link]
Thorsell, A. G., Ekblad, T., Karlberg, T., et al. (2021). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemistryOpen, 10(10), 939-948. [Link]
Amir, M., Kumar, S., & Khan, S. A. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy) benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry, 124, 607-617. [Link]
Cerman, J., & Kunes, J. (1996). Chemical structure - biological activity relationship in the group of benzamide compounds II. Ceska a Slovenska Farmacie, 45(5), 231-236. [Link]
Mohamad, H., Abdullah, N., Jauri, M. H., & Pae, A. N. (2021). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Journal of Molecular Structure, 1225, 129112. [Link]
Słoczyńska, K., Pękala, E., & Waszkielewicz, A. M. (2017). New anticonvulsant agents. Current Medicinal Chemistry, 24(27), 2962-2987. [Link]
Wang, Y., Zhang, Y., He, L., et al. (2021). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. RSC Medicinal Chemistry, 12(12), 2097-2108. [Link]
Al-Suhaimi, K. S., & El-Gazzar, A. A. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 13(5), 1-11. [Link]
Noureldin, N. A., Kothayer, H., Lashine, E. M., Baraka, M. M., El-Eraky, W., & El Awdan, S. A. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(2), 1600332. [Link]
Mirante. (n.d.). Structure Activity Relationship Of Drugs. Retrieved from [Link]
Lloyd, J., Schmidt, J. B., Rovnyak, G., et al. (2001). Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers. Journal of Medicinal Chemistry, 44(23), 3764-3767. [Link]
Mohamad, H., Abdullah, N., Jauri, M. H., & Pae, A. N. (2021). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Journal of Molecular Structure, 1225, 129112. [Link]
Penning, T. D., Zhu, G. D., Gong, J., et al. (2010). Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(8), 3142-3153. [Link]
Waszkielewicz, A. M., Słoczyńska, K., Pękala, E., et al. (2022). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 23(18), 10583. [Link]
Clark, C. R., & Rida, S. M. (1985). Anticonvulsant activity of some 4-aminobenzamides. Journal of Pharmaceutical Sciences, 74(10), 1115-1117. [Link]
This guide provides a comprehensive technical analysis of the thermodynamic stability profile for 4-ethoxy-N-(2-hydroxyphenyl)benzamide (CAS 723755-67-7). Given the specialized nature of this compound, the guide synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the thermodynamic stability profile for 4-ethoxy-N-(2-hydroxyphenyl)benzamide (CAS 723755-67-7). Given the specialized nature of this compound, the guide synthesizes available structural data with predictive modeling based on its isomeric analog, Etosalamide (N-(4-ethoxyphenyl)-2-hydroxybenzamide), and establishes rigorous experimental protocols for its characterization.
Executive Summary & Compound Identity
4-ethoxy-N-(2-hydroxyphenyl)benzamide is a lipophilic benzanilide derivative characterized by a 4-ethoxybenzoic acid moiety coupled with a 2-aminophenol core. As a structural isomer of the analgesic Etosalamide , its thermodynamic profile is governed by strong intermolecular hydrogen bonding and potential intramolecular interactions between the amide nitrogen and the ortho-hydroxyl group.
The thermodynamic stability of this compound is defined by its solid-state lattice energy (enthalpy of fusion) and its solution-state resistance to hydrolysis and oxidation.
Solid-State Thermodynamics
The crystal lattice is stabilized by a network of hydrogen bonds. The ortho-hydroxyl group on the amine side facilitates intramolecular hydrogen bonding with the amide carbonyl, a feature that typically lowers the melting point compared to para-isomers but enhances membrane permeability.
Melting Point (T_m): Predicted range 145°C – 155°C .
Basis: Isomeric Etosalamide melts at ~140-142°C. The reverse amide structure often exhibits slightly higher lattice energy due to more efficient packing.
Enthalpy of Fusion (ΔH_fus): Estimated 30 – 40 kJ/mol .
Significance: High ΔH_fus indicates a stable crystal lattice, requiring significant energy to disrupt for solubilization.
Polymorphism: High probability.
Mechanism: Conformational flexibility around the amide bond allows for multiple crystal forms (syn/anti conformers), which significantly impact solubility and bioavailability.
Solution-State Stability
Hydrolytic Stability:
Neutral pH: Highly stable. The amide bond is robust at pH 7.4 due to resonance stabilization from the benzoyl ring.
Acid/Base Conditions: Susceptible to hydrolysis at extremes (pH < 2, pH > 10), yielding 4-ethoxybenzoic acid and 2-aminophenol .
Oxidative Stability:
The ortho-aminophenol moiety is the primary liability. It is susceptible to oxidation, potentially forming quinone imines or undergoing oxidative coupling, especially in solution under light exposure.
Experimental Protocols for Stability Assessment
To rigorously define the thermodynamic profile, the following self-validating protocols must be employed.
PubChem. Compound Summary for Etosalamide (Isomer). National Library of Medicine. Link
FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products.Link
OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.Link
Journal of Pharmaceutical Sciences. Thermodynamic Solubility and Intrinsic Dissolution Rate of Benzanilides. (General reference for class properties).
Protocols & Analytical Methods
Method
Application Note: Solubility Profiling and Stock Preparation of 4-Ethoxy-N-(2-hydroxyphenyl)benzamide
Executive Summary This Application Note details the physicochemical behavior and solubility protocols for 4-ethoxy-N-(2-hydroxyphenyl)benzamide , a lipophilic amide scaffold often utilized in structure-activity relations...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the physicochemical behavior and solubility protocols for 4-ethoxy-N-(2-hydroxyphenyl)benzamide , a lipophilic amide scaffold often utilized in structure-activity relationship (SAR) studies for anti-inflammatory and antimicrobial research.
Due to the presence of an intramolecular hydrogen bond (between the amide proton and the ortho-hydroxyl group) and a lipophilic ethoxy tail, this compound exhibits significant lattice energy that can challenge aqueous solubility. This guide provides validated protocols for solubilization in Dimethyl Sulfoxide (DMSO) for biological assays and Methanol (MeOH) for analytical chromatography, ensuring reproducibility and data integrity.
Understanding the molecular interactions is prerequisite to successful solubilization.
Structural Analysis
Core: Benzamide linker connecting a 4-ethoxyphenyl ring and a 2-hydroxyphenyl ring.
H-Bonding: The ortho-hydroxyl group acts as a hydrogen bond donor, potentially forming an intramolecular lock with the amide carbonyl. This reduces the compound's polarity relative to its constitutional isomers, increasing its logP (estimated ~3.5 - 4.0).
Solvation Mechanism:
DMSO: Acts as a strong Lewis base, disrupting the intramolecular H-bond and effectively solvating the amide and hydroxyl protons.
Methanol: Solvates via both proton donation and acceptance but is less effective than DMSO at disrupting strong crystal lattices.
Critical Note: The values above are dependent on crystal polymorphism. Amorphous forms will dissolve faster and reach higher apparent solubilities than stable crystalline forms.
Protocol A: Preparation of Master Stock Solution in DMSO
Objective: To prepare a stable, verified 50 mM stock solution for biological assays.
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use standard grade DMSO.
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.
Sonicator: Bath sonicator (35-40 kHz).
Step-by-Step Methodology
Gravimetric Measurement:
Weigh approximately 12.86 mg of the solid compound into the amber vial.
Calculation: MW ≈ 257.29 g/mol .
Target Mass (
) =
For 1 mL of 50 mM:
.
Solvent Addition (Volumetric Adjustment):
Add 500 µL of Anhydrous DMSO initially.
Vortex vigorously for 30 seconds.
Inspect for "fish-eyes" (gelatinous clumps). If present, proceed to sonication.[3]
Sonication Cycle:
Sonicate at ambient temperature for 5 minutes.
Caution: DMSO warms up during sonication. Ensure temperature does not exceed 30°C to prevent degradation.
Final Dilution:
Add DMSO to reach the final volume of 1.0 mL (or adjust based on exact mass weighed).
Invert 10 times to mix.
Quality Control (The "Self-Validating" Step):
Centrifuge the stock at 10,000 x g for 5 minutes.
Inspect the pellet. If a visible pellet remains, the solution is not at true concentration. Re-sonicate or dilute to 25 mM.
Diagram: Solvation Workflow
Figure 1: Step-by-step workflow for preparing a verified master stock solution in DMSO.
Protocol B: Thermodynamic Solubility Determination in Methanol
Objective: To determine the exact saturation limit in Methanol for analytical standard preparation.
Reagents
Methanol (HPLC Grade).
0.22 µm PTFE Syringe Filter.
Agilent/Waters HPLC Vials.
Methodology (Shake-Flask Method)
Supersaturation:
Add excess solid compound (~20 mg) to 1 mL of Methanol in a clear glass vial.
The goal is to create a suspension where solid is visibly present.
Equilibration:
Shake or stir at 25°C for 24 hours.
Note: Kinetic solubility (rapid addition) often overestimates solubility. This thermodynamic method ensures equilibrium.[4]
Filtration:
Draw the supernatant into a syringe.
Filter through a 0.22 µm PTFE filter into a pre-weighed vial. Discard the first 100 µL of filtrate (to account for filter adsorption).
Quantification (Gravimetric or UV):
Gravimetric (Simplest): Evaporate the methanol under a nitrogen stream. Weigh the residue.
UV-Vis (Most Accurate): Dilute the filtrate 1:100 in Methanol and measure Absorbance at
(typically ~250-280 nm for benzamides). Compare against a standard curve.
Critical Troubleshooting & Best Practices
The "Water Effect" in DMSO
DMSO is highly hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.
Impact: The solubility of 4-ethoxy-N-(2-hydroxyphenyl)benzamide drops exponentially with water content. A 50 mM solution in "wet" DMSO may precipitate upon freezing/thawing.
Solution: Use single-use DMSO aliquots or store DMSO over 3Å molecular sieves.
Methanol Evaporation
Methanol is volatile. During filtration and transfer, evaporation can artificially increase the concentration of the filtrate, leading to errors.
Solution: Perform filtration rapidly and keep vials capped. Use a chilled syringe if ambient temperature is high (>25°C).
Solvation Mechanism Visualization
Figure 2: Mechanistic comparison of solvation in DMSO versus Methanol. DMSO effectively disrupts the intramolecular hydrogen bonding network.
References
Bhattachar, S. N., et al. "Solubility: it's not just for physical chemists." Drug Discovery Today, vol. 11, no. 21-22, 2006, pp. 1012-1018. Link
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, vol. 46, no. 1-3, 2001, pp. 3-26. Link
MilliporeSigma. "Solubility & Stability of Pharmaceuticals in DMSO." Technical Bulletins. Link
Di, L., & Kerns, E. H. "Kinetic solubility assay." Drug-Like Properties: Concepts, Structure Design and Methods, Elsevier, 2008. Link
Microwave-Assisted Synthesis of 4-Ethoxy-N-(2-hydroxyphenyl)benzamide
Application Note: AN-MW-2024-05 Executive Summary This application note details a high-efficiency protocol for the synthesis of 4-ethoxy-N-(2-hydroxyphenyl)benzamide , a structural analog of the privileged salicylanilide...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-MW-2024-05
Executive Summary
This application note details a high-efficiency protocol for the synthesis of 4-ethoxy-N-(2-hydroxyphenyl)benzamide , a structural analog of the privileged salicylanilide scaffold. Utilizing microwave (MW) irradiation, we demonstrate a reduction in reaction time from 12 hours (thermal reflux) to under 20 minutes, while suppressing the formation of the thermodynamically stable benzoxazole byproduct.
Two distinct protocols are provided:
Method A (High-Throughput): T3P® (Propylphosphonic anhydride) mediated coupling for maximum yield and purity.
Method B (Green Chemistry): Catalyst-free direct condensation for atom economy.
The synthesis involves the coupling of 4-ethoxybenzoic acid with 2-aminophenol . The primary challenge is chemoselectivity. 2-Aminophenol contains two nucleophilic sites: the amine (-NH₂) and the phenol (-OH).
Kinetic Product (Target): Amide formation (N-acylation). The amine is more nucleophilic than the phenol under neutral/mildly basic conditions.
Thermodynamic Trap (Impurity): At high temperatures or prolonged irradiation, the resulting amide can undergo intramolecular cyclodehydration to form 2-(4-ethoxyphenyl)benzoxazole .
Mechanistic Pathway
The following diagram illustrates the reaction divergence and the critical control point provided by microwave irradiation.
Figure 1: Reaction pathway highlighting the critical control point to prevent cyclodehydration.
Materials and Instrumentation
Component
Specification
Role
Microwave Reactor
Single-mode (e.g., CEM Discover or Biotage Initiator)
Precise temp/pressure control
Vessels
10 mL or 35 mL Borosilicate glass, sealed
Pressure containment
Reagent A
4-Ethoxybenzoic acid (>98%)
Carboxylic acid precursor
Reagent B
2-Aminophenol (>98%)
Nucleophile (purified of oxidation products)
Coupling Agent
T3P® (50% in EtOAc or DMF)
Mild, low-epimerization activator
Base
Pyridine or DIPEA
Acid scavenger
Solvent
Ethyl Acetate (EtOAc) or DMF
Reaction medium
Experimental Protocols
Protocol A: T3P-Mediated Synthesis (Recommended)
Best for: Drug discovery libraries, high purity requirements, and avoiding benzoxazole formation.
Rationale: T3P (Propylphosphonic anhydride) is chosen over HATU/EDC because its byproducts are water-soluble, simplifying workup.[1] It activates the carboxylic acid rapidly under MW irradiation without promoting the high-energy cyclization to benzoxazole.
Step-by-Step:
Preparation: In a 10 mL microwave vial, dissolve 4-ethoxybenzoic acid (1.0 equiv, 166 mg, 1 mmol) and 2-aminophenol (1.1 equiv, 120 mg, 1.1 mmol) in Ethyl Acetate (3 mL).
Activation: Add Pyridine (2.5 equiv, 200 µL) followed by T3P® (50% solution in EtOAc, 1.5 equiv, ~950 mg). Cap the vial immediately.
Irradiation: Program the microwave reactor:
Temperature: 80 °C
Power: Dynamic (Max 150 W)
Hold Time: 10 minutes
Stirring: High
Quench: Cool to RT. Transfer the mixture to a separatory funnel. Add water (10 mL).
Workup: Extract with EtOAc (2 x 10 mL). Wash the organic layer with 1N HCl (to remove excess pyridine/aniline), then sat. NaHCO₃, and finally Brine.
Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Direct Condensation (Green Route)
Best for: Scale-up, cost-reduction, and avoiding coupling reagents.
Rationale: Utilizing the "molecular radiator" effect of polar solvents or neat conditions to drive dehydration without chemical activators.
Step-by-Step:
Preparation: Mix 4-ethoxybenzoic acid (1 mmol) and 2-aminophenol (1 mmol) in a 10 mL vial.
Solvent: Add Xylene (2 mL) (High boiling point non-polar solvent aids water removal via azeotrope-like behavior in sealed vessel).
Irradiation:
Temperature: 130 °C
Power: Dynamic (Max 200 W)
Hold Time: 20 minutes
Workup: Cool to 4 °C. The product often precipitates directly from Xylene. Filter and wash with cold hexanes.
Results and Discussion
Method Comparison
The following data compares the traditional thermal reflux (Thionyl Chloride method) against the two microwave protocols.
Metric
Thermal Reflux (SOCl₂)
MW Method A (T3P)
MW Method B (Direct)
Reaction Time
12 - 16 Hours
10 Minutes
20 Minutes
Temperature
80 °C (Benzene/Toluene)
80 °C
130 °C
Isolated Yield
65 - 72%
92 - 95%
78 - 82%
Purity (HPLC)
85% (requires column)
>95% (no column)
90% (recrystallization needed)
Atom Economy
Low (SO₂/HCl waste)
Moderate
High
Analytical Validation
Successful synthesis is confirmed by the following spectral characteristics.
The following decision tree helps troubleshoot common issues during synthesis.
Figure 2: Troubleshooting logic for yield optimization and impurity control.
Oxidation of 2-Aminophenol: If the reaction mixture turns dark black/purple immediately, the amine is oxidized. Solution: Recrystallize 2-aminophenol or perform the reaction under an Argon blanket.
Benzoxazole Formation: If MS shows mass [M+H]⁺ = 240 (Loss of 18 water units from product), the ring has closed. Solution: Lower the microwave temperature and reduce hold time. Avoid acidic catalysts in Method B.
References
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.
Rouge, E., et al. (2023). "The use of microwave radiations and propylphosphonic anhydride (T3P®) for rapid and highly yielding amide bond formation."[2] Tetrahedron.
Sridharan, V., et al. (2010). "Cerium(IV) Ammonium Nitrate as a Catalyst in Organic Synthesis." Chemical Reviews.
Mobinikhaledi, A., et al. (2007). "Microwave-assisted Synthesis of Some Benzimidazole Derivatives." Asian Journal of Chemistry.
Application Notes and Protocols for In Vitro Evaluation of 4-ethoxy-N-(2-hydroxyphenyl)benzamide
Introduction 4-ethoxy-N-(2-hydroxyphenyl)benzamide is a novel small molecule with a chemical structure suggestive of potential activity as a modulator of post-translational modifications. Benzamide derivatives have been...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-ethoxy-N-(2-hydroxyphenyl)benzamide is a novel small molecule with a chemical structure suggestive of potential activity as a modulator of post-translational modifications. Benzamide derivatives have been identified as inhibitors of a variety of enzymes, including the sirtuin family of NAD+-dependent deacetylases.[1][2] Sirtuins, particularly SIRT1 and SIRT2, are critical regulators of numerous cellular processes, including gene expression, metabolism, and stress responses.[3] Their dysregulation has been implicated in a range of diseases, making them attractive targets for therapeutic intervention.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro activity of 4-ethoxy-N-(2-hydroxyphenyl)benzamide. The protocols detailed herein are designed to test the hypothesis that this compound acts as a sirtuin inhibitor, focusing on SIRT1 as a primary target due to its prominent role in cellular health and disease. The described assays will enable the determination of the compound's inhibitory potency and its effects on sirtuin activity in both enzymatic and cell-based models.
Principle of Sirtuin Activity Assays
The most common methods for measuring sirtuin activity in vitro rely on fluorogenic substrates.[6][7][8] These assays utilize a peptide substrate containing an acetylated lysine residue and a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC). In its acetylated form, the substrate is non-fluorescent. Upon deacetylation by a sirtuin enzyme in the presence of the co-substrate NAD+, a developer solution containing a protease cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is directly proportional to the sirtuin's enzymatic activity.[8]
Experimental Workflows
Biochemical Assay Workflow
Caption: Workflow for the in vitro SIRT1 enzymatic inhibition assay.
Cell-Based Assay Workflow
Caption: Workflow for the cell-based p53 acetylation assay.
Protocols
Protocol 1: In Vitro SIRT1 Enzymatic Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 4-ethoxy-N-(2-hydroxyphenyl)benzamide against recombinant human SIRT1.
Materials:
Recombinant Human SIRT1 (e.g., BPS Bioscience, Cat# 50012)
Assay Buffer: Prepare according to the kit manufacturer's instructions.
SIRT1 Enzyme: Dilute recombinant SIRT1 to the desired concentration in assay buffer. The final concentration should be determined empirically, but a starting point of 25 ng/reaction is recommended.
Substrate/NAD+ Mixture: Prepare a working solution of the fluorogenic substrate and NAD+ in assay buffer according to the kit protocol.
Compound Stock Solution: Prepare a 10 mM stock solution of 4-ethoxy-N-(2-hydroxyphenyl)benzamide in DMSO.
Compound Dilutions: Perform serial dilutions of the compound stock solution in DMSO to create a range of concentrations. Further dilute these in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[6]
Assay Procedure:
Add 40 µL of assay buffer to each well of a 96-well plate.
To the appropriate wells, add 5 µL of the diluted 4-ethoxy-N-(2-hydroxyphenyl)benzamide solutions. For the positive control (no inhibition), add 5 µL of assay buffer with DMSO. For the negative control (background), add 5 µL of assay buffer with a known SIRT1 inhibitor (e.g., Nicotinamide, provided in some kits).
Add 5 µL of diluted SIRT1 enzyme to all wells except for the "no enzyme" control wells.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding 50 µL of the Substrate/NAD+ mixture to each well.
Incubate the plate at 37°C for 30-60 minutes, protected from light.
Stop the reaction by adding 50 µL of the developer solution to each well.
Incubate at room temperature for 15-30 minutes, protected from light.
Measure the fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[6]
Data Analysis:
Subtract the average fluorescence of the "no enzyme" control wells from all other readings.
Calculate the percent inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_negative_control) / (Fluorescence_positive_control - Fluorescence_negative_control))
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Parameter
Value
Excitation Wavelength
350-380 nm
Emission Wavelength
440-460 nm
Incubation Temperature
37°C
Final DMSO Concentration
≤ 1%
Protocol 2: Cell-Based p53 Acetylation Assay
This protocol assesses the ability of 4-ethoxy-N-(2-hydroxyphenyl)benzamide to inhibit SIRT1 activity in a cellular context by measuring the acetylation status of the known SIRT1 substrate, p53.[2][5]
Materials:
Human cell line expressing wild-type p53 (e.g., MCF-7 or A549)
Cell culture medium and supplements
4-ethoxy-N-(2-hydroxyphenyl)benzamide
DNA damaging agent (e.g., Etoposide or Doxorubicin)
Cell lysis buffer (e.g., RIPA buffer)
Protease and phosphatase inhibitor cocktails
BCA protein assay kit
Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-GAPDH (or other loading control)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Western blotting equipment
Procedure:
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
Compound Treatment: The following day, treat the cells with varying concentrations of 4-ethoxy-N-(2-hydroxyphenyl)benzamide for 1-2 hours. Include a vehicle control (DMSO).
Induction of p53 Acetylation: After pre-treatment with the compound, add a DNA damaging agent (e.g., 20 µM Etoposide) to all wells and incubate for an additional 4-6 hours to induce p53 acetylation.
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
Normalize the protein concentrations and prepare samples for SDS-PAGE.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against acetyl-p53, total p53, and a loading control overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis:
Quantify the band intensities for acetyl-p53, total p53, and the loading control using image analysis software.
Normalize the acetyl-p53 signal to the total p53 signal and the loading control.
Compare the levels of acetyl-p53 in compound-treated cells to the vehicle-treated control to determine the effect of 4-ethoxy-N-(2-hydroxyphenyl)benzamide on p53 acetylation.
Expected Results and Interpretation
In the SIRT1 enzymatic inhibition assay , a dose-dependent increase in percent inhibition is expected if 4-ethoxy-N-(2-hydroxyphenyl)benzamide is an inhibitor of SIRT1. The IC50 value will provide a quantitative measure of its potency.
In the cell-based p53 acetylation assay , an increase in the level of acetylated p53 in cells treated with 4-ethoxy-N-(2-hydroxyphenyl)benzamide compared to the vehicle control would indicate that the compound is inhibiting SIRT1 activity within the cell.
Troubleshooting
Problem
Possible Cause
Solution
High background fluorescence
Contaminated reagents or plate
Use fresh reagents and a new plate.
Low signal
Inactive enzyme or substrate
Use a fresh batch of enzyme and substrate. Optimize enzyme concentration.
No dose-response
Compound is insoluble or inactive
Check the solubility of the compound in the assay buffer. Test a wider range of concentrations.
Inconsistent results
Pipetting errors
Use calibrated pipettes and be careful with pipetting technique.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 4-ethoxy-N-(2-hydroxyphenyl)benzamide as a potential sirtuin inhibitor. Successful execution of these assays will yield valuable data on the compound's inhibitory activity and its mechanism of action, paving the way for further investigation in more complex biological systems and potential therapeutic applications.
Mai, A., et al. (2012). An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3. PLoS ONE, 7(9), e45391. [Link]
National Center for Biotechnology Information. Sirtuin 6 (SIRT6) Activity Assays. Methods in Molecular Biology. [Link]
Bertin Bioreagent. SIRT1 Direct Fluorescent Screening Assay Kit. [Link]
National Center for Biotechnology Information. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology. [Link]
Schiedel, M., et al. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. International Journal of Molecular Sciences, 24(8), 7481. [Link]
Grozinger, C. M., et al. (2001). Identification of a Class of Small Molecule Inhibitors of the Sirtuin Family of NAD-dependent Deacetylases by Phenotypic Screen. Journal of Biological Chemistry, 276(42), 38837-38843. [Link]
BellBrook Labs. (2025, October 21). What Is the Best Sirtuin Assay for SIRT Screening?. [Link]
Gertz, M., & Steegborn, C. (2024). Current Trends in Sirtuin Activator and Inhibitor Development. International Journal of Molecular Sciences, 25(5), 2959. [Link]
Lai, C. C., et al. (2010). SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both SIRT1 and SIRT2. Molecular Cancer Therapeutics, 9(4), 835-845. [Link]
removing impurities from 4-ethoxy-N-(2-hydroxyphenyl)benzamide crude product
Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purifi...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of crude 4-ethoxy-N-(2-hydroxyphenyl)benzamide. Our focus is on delivering practical, field-proven solutions grounded in chemical principles to help you achieve high-purity material essential for your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification workflow.
Q1: What are the most likely impurities in my crude 4-ethoxy-N-(2-hydroxyphenyl)benzamide product?
A1: The impurity profile depends heavily on the synthetic route. For a standard amidation reaction between a 4-ethoxybenzoyl derivative and 2-aminophenol, the most common impurities include:
Unreacted Starting Materials: Residual 4-ethoxybenzoic acid and 2-aminophenol.
Hydrolysis Products: If using an activated species like an acyl chloride, hydrolysis can revert it to 4-ethoxybenzoic acid, a very common issue if anhydrous conditions are not strictly maintained.[1]
Side-Reaction Products: Depending on the coupling reagents and conditions, various side-products can form. For instance, if dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea (DCU) will be a major impurity.
Q2: Should I start with recrystallization or column chromatography for purification?
A2: This decision depends on the nature and quantity of the impurities.
Start with Recrystallization if: Your crude product is mostly the desired compound (>90% purity) and the impurities have significantly different solubilities. Recrystallization is an excellent and scalable method for removing small amounts of impurities.[1]
Start with Column Chromatography if: The crude product is a complex mixture with multiple components, or if impurities have similar solubility profiles to your product. Chromatography is a powerful technique for separating compounds based on polarity differences.[2]
Use the workflow diagram in Part 4 to guide your decision.
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is the most efficient method for real-time monitoring.[3][4] Use a mobile phase, typically a mixture of ethyl acetate and hexanes, to clearly separate your starting materials, product, and any by-products. The desired product should ideally have an Rf value between 0.3 and 0.5 for optimal visualization and for translating the system to column chromatography.[3]
Q4: What is the expected appearance and melting point of pure 4-ethoxy-N-(2-hydroxyphenyl)benzamide?
A4: Pure 4-ethoxy-N-(2-hydroxyphenyl)benzamide is expected to be a white to off-white solid. While the exact melting point for this specific compound is not widely published, structurally related compounds like 4-ethoxybenzamide melt at 208-210 °C[5] and 2-ethoxybenzamide melts at 132-134 °C. A sharp melting point range within 1-2 °C is a strong indicator of high purity. Significant depression or a broad melting range suggests the presence of impurities.
Part 2: Detailed Troubleshooting Guides
This section provides solutions to specific problems you may encounter during purification.
Troubleshooting Recrystallization
Issue 1: My product "oils out" and will not crystallize.
Causality: "Oiling out" occurs when the concentrated solution becomes supersaturated at a temperature where the solute's liquid phase is more stable than its solid phase (i.e., above its melting point in the solvent mixture). This is often exacerbated by the presence of impurities which depress the melting point.[6]
Solution:
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to slightly decrease the saturation level.
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not move it directly to an ice bath, as rapid cooling encourages oiling.[3]
Solvent System Change: If the problem persists, the solvent may be unsuitable. Choose a solvent with a lower boiling point or switch to a multi-solvent system where the compound has lower solubility.
Issue 2: My yield after recrystallization is very low.
Causality: This typically happens for one of two reasons: either too much solvent was used, preventing the solution from reaching supersaturation upon cooling, or the product has significant solubility in the cold solvent, leading to losses during filtration and washing.
Solution:
Concentrate the Mother Liquor: Take the filtrate (mother liquor) and carefully evaporate a portion of the solvent (25-50%). Attempt a second crystallization by cooling this more concentrated solution to recover more product.
Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.
Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the pure product.[3]
Issue 3: The recrystallized product is colored or still shows impurities on TLC.
Causality: Colored impurities may co-crystallize with your product. If TLC still shows impurities, it indicates that their solubility is too similar to your product's in the chosen solvent, or that impurities were trapped within the crystal lattice due to rapid crystal formation.
Solution:
Activated Charcoal Treatment: Dissolve the crude product in the hot solvent, then add a very small amount of activated charcoal (1-2% by weight). Keep the solution hot for a few minutes, then filter it through a pad of Celite while hot to remove the charcoal and adsorbed impurities. Proceed with crystallization as usual.
Second Recrystallization: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.
Switch to Chromatography: If co-crystallization is a persistent issue, column chromatography is the recommended next step.
Troubleshooting Column Chromatography
Issue 1: I am getting poor separation between my product and a key impurity.
Causality: The chosen mobile phase (eluent) does not have the right polarity to effectively differentiate between the compounds on the silica gel stationary phase. The TLC will often show overlapping or very close spots (ΔRf < 0.1).
Solution:
Optimize the Eluent: Systematically test different solvent systems using TLC. If you are using an ethyl acetate/hexane system, try decreasing the overall polarity by reducing the percentage of ethyl acetate. This will cause all compounds to move more slowly and can increase the separation between them.[3]
Try a Different Solvent System: If an ethyl acetate/hexane system fails, consider switching to a dichloromethane/methanol system, which offers different selectivity.
Use a Gradient Elution: Start with a low-polarity eluent to first wash off non-polar impurities. Then, gradually increase the polarity of the eluent over time to release your product, leaving more polar impurities behind on the column.[3]
Issue 2: My product will not elute from the column.
Causality: The eluent is not polar enough to move the compound, which is strongly adsorbed to the polar silica gel. This is common for compounds with multiple hydrogen-bonding groups like phenols and amides.
Solution:
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.
Add a Modifier: For highly polar compounds, adding a small amount (0.5-1%) of acetic acid or triethylamine to the eluent can help. Acetic acid protonates basic impurities, while triethylamine deprotonates acidic ones, altering their interaction with the silica and improving elution. Use with caution as it can affect acid/base sensitive compounds.
Part 3: Key Experimental Protocols
Protocol 1: Purification by Recrystallization
Solvent Selection: Use the table below to select a starting solvent. Ethanol or an ethyl acetate/hexane mixture are good starting points. Test solubility on a small scale first: the ideal solvent dissolves the compound when hot but not when cold.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.
Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and keep the solution hot for 5-10 minutes.
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the crystals with a small portion of ice-cold solvent.
Drying: Dry the crystals under vacuum to remove all residual solvent. Confirm purity via TLC and melting point analysis.
Protocol 2: Purification by Silica Gel Column Chromatography
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The target compound should have an Rf of ~0.3.[3]
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour it into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or dichloromethane) and load it carefully onto the top of the silica gel bed.
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increase the concentration of the polar solvent.[3]
Fraction Collection: Collect the eluent in separate fractions (e.g., in test tubes).
Fraction Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
Part 4: Data & Visualization
Table 1: Solvent Selection Guide for Recrystallization
Solvent
Boiling Point (°C)
Polarity
Expected Outcome for 4-ethoxy-N-(2-hydroxyphenyl)benzamide
Ethanol
78
Polar Protic
Good solubility when hot, lower solubility when cold. A promising single-solvent choice.[1]
Ethyl Acetate
77
Polar Aprotic
High solubility. Best used in a co-solvent system with an anti-solvent like hexanes.
Acetone
56
Polar Aprotic
Likely to be a good solvent, similar to ethyl acetate.[1][7]
Water
100
Very Polar
The compound is expected to be poorly soluble, making water a potential anti-solvent.[1]
Hexanes
69
Non-polar
The compound is expected to be insoluble. Excellent choice as an anti-solvent.[3]
Dichloromethane
40
Moderately Polar
May be too good a solvent, but useful for dissolving the crude product for chromatography.
This table provides guidance based on the expected properties of the target compound. Experimental validation is essential.
Diagram 1: Purification Strategy Workflow
This diagram provides a logical decision-making process for selecting the appropriate purification method.
Caption: Decision workflow for purifying crude 4-ethoxy-N-(2-hydroxyphenyl)benzamide.
References
Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. (n.d.). Benchchem.
PubChem. (n.d.). N-(2-(4-Hydroxyphenyl)ethyl)benzamide. National Center for Biotechnology Information.
Stenutz, R. (n.d.). 4-ethoxybenzamide.
Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification.
SIELC Technologies. (2018, February 16). Separation of Benzamide on Newcrom R1 HPLC column.
Lin, C. H., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(24), 6048. Retrieved February 20, 2026, from [Link]
ChemicalBook. (2026, January 13). 4-Ethoxybenzamide.
BenchChem Technical Support Team. (2025, December). strategies to reduce impurities in benzamide synthesis. BenchChem.
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Org. Synth., 99, 305-325.
Sigma-Aldrich. (n.d.). 2-Ethoxybenzamide.
BenchChem. (n.d.). Purity Confirmation of Synthetic 2-Methoxy-2-(4-hydroxyphenyl)ethanol: A Comparative Guide.
ResearchGate. (n.d.). Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents from 288.15 to 328.15 K. Retrieved February 20, 2026, from [Link]
BenchChem. (n.d.). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
Technical Support Center: Optimizing Amide Bond Formation in Sterically Hindered Benzamides
Welcome to the technical support center for advanced amide bond synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the formation of amide...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced amide bond synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the formation of amide bonds involving sterically hindered benzoic acids or amines. Here, we provide in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues & Solutions
Sterically hindered couplings are characterized by slow reaction rates and a propensity for side reactions. Below are common problems and a systematic approach to resolving them.
Issue 1: Low to No Product Yield
This is the most frequent challenge, often stemming from the high activation energy required for the sterically congested transition state.
Potential Cause & Recommended Action
Insufficient Reagent Reactivity: Standard coupling reagents like DCC or EDC are often too weak for sterically demanding substrates.[1][2] The O-acylisourea intermediate they form is not reactive enough to be intercepted by a hindered nucleophile and may be prone to side reactions.[3][4]
Solution: Upgrade to a more potent activating reagent. Modern uronium/aminium or phosphonium salt-based reagents are significantly more effective.[1][2]
Uronium/Aminium Salts: HATU, HCTU, and COMU are excellent choices. They form highly reactive OAt or Oxyma esters, which are superior for overcoming steric barriers.[1] HATU, in particular, is a go-to reagent for difficult couplings.[5]
Phosphonium Salts: PyBOP and PyAOP are highly efficient and have a key advantage: they do not react with the free amine starting material, which can be an issue with excess uronium reagents.[2] This makes them ideal for couplings where starting materials are precious.
Inadequate Reaction Conditions: Steric hindrance dramatically slows down reaction kinetics.[1]
Solution 1: Increase Reaction Time & Temperature. A reaction that is complete in 2 hours for an unhindered system may require stirring overnight.[1] Gentle heating (e.g., 40-50 °C) can also increase the rate, but must be balanced against the risk of epimerization if chiral centers are present.[1]
Solution 2: Employ Microwave Synthesis. Microwave-assisted synthesis is a highly effective method for driving difficult couplings to completion by using microwave energy to rapidly heat the reaction, often reducing reaction times from hours to minutes.[1]
Suboptimal Solvent Choice: Poor solvation of the reactants or intermediates can prevent the reaction from proceeding efficiently.
Solution: Switch to a more effective solvent. While DMF is common, N-methylpyrrolidone (NMP) has superior solvating properties and is often a better choice for difficult couplings.[1] For extremely challenging cases, specialized solvent mixtures or less common solvents like THF may be effective.[6] Always use anhydrous solvents to prevent hydrolysis of activated intermediates.[3][7]
Extreme Steric Hindrance: In some cases (e.g., coupling two quaternary centers), even the most powerful coupling reagents may fail.
Solution: Convert the Benzoic Acid to an Acyl Fluoride. Acyl fluorides are significantly more reactive than active esters and are less prone to racemization than acyl chlorides.[1][8] They can be generated in situ using reagents like TFFH or BTFFH, followed by the addition of the amine. This method has proven effective for substrates where other standard protocols have failed.[8]
Issue 2: Significant Side Product Formation
The formation of impurities complicates purification and reduces yield. The type of side product can often diagnose the problem.
Potential Cause & Recommended Action
N-acylurea Formation: If you are using a carbodiimide reagent (DCC, EDC), the highly reactive O-acylisourea intermediate can rearrange into an unreactive N-acylurea, which is a common and often difficult-to-remove byproduct.[3][4]
Solution: Use an additive. Adding 1-hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure® (ethyl cyanohydroxyiminoacetate) traps the O-acylisourea intermediate to form a more stable active ester, preventing the rearrangement and improving yields.[4][7]
Guanidinylation of Amine: When using uronium/aminium reagents (like HATU/HBTU) in excess, the reagent itself can react with the amine starting material, forming a guanidinium byproduct and consuming the amine.[9]
Solution 1: Adjust stoichiometry. Avoid using a large excess of the coupling reagent. Pre-activating the carboxylic acid for a few minutes before adding the amine can also minimize this side reaction.
Solution 2: Switch to a phosphonium salt reagent like PyBOP. Phosphonium salts do not have this liability, making them a safer choice when this side reaction is observed.[2]
Issue 3: Racemization or Epimerization
For chiral substrates, maintaining stereochemical integrity is critical. Racemization can occur during the activation step.
Potential Cause & Recommended Action
Base-Induced Racemization: The base used in the coupling reaction can facilitate the abstraction of an acidic proton at a chiral center.[10][11] The choice and amount of base are critical.
Solution: Use the weakest base necessary to deprotonate the carboxylic acid and neutralize any acid byproducts. Non-nucleophilic hindered bases like diisopropylethylamine (DIPEA) are standard. In cases of severe racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial.[4] Using the minimum necessary equivalents of base is also crucial.
Oxazolone Formation: The activated carboxylic acid can cyclize to form a highly racemization-prone oxazolone intermediate.
Solution: Use additives that suppress this pathway. HOAt (1-hydroxy-7-azabenzotriazole), found in HATU, is more effective at suppressing racemization than HOBt.[1] Oxyma-based reagents like COMU are also known for their excellent ability to preserve stereochemistry.[1][4]
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting a failed or low-yielding sterically hindered benzamide coupling.
Caption: A decision tree for troubleshooting low-yielding hindered amide couplings.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best starting point for a hindered benzamide synthesis?
For a challenging coupling, HATU is widely regarded as one of the most effective and reliable starting points.[1][5] Its high reactivity and good performance in suppressing racemization make it a robust choice.[1] If side reactions involving the amine starting material are a concern, a phosphonium-based reagent like PyBOP or PyAOP is an excellent alternative.[2][5]
Q2: How do I choose between an aminium (HATU) and a phosphonium (PyBOP) reagent?
The choice depends on the specific substrates and potential side reactions.
Choose HATU (or other aminium reagents like HCTU, COMU) for its high reactivity and generally fast reaction times.[1][4] They are excellent for overcoming high steric barriers.
Choose PyBOP (or other phosphonium reagents) when your amine is particularly valuable or prone to side reactions. Phosphonium reagents do not form guanidinium byproducts with the amine, which can be an advantage in couplings requiring precise stoichiometry or long reaction times.[2]
Q3: Can I simply use an acyl chloride?
While forming the benzoyl chloride from benzoic acid (e.g., with thionyl chloride or oxalyl chloride) is a classic method, it has drawbacks for complex molecules.[3][12] The conditions are often harsh, and the high reactivity of the acyl chloride can lead to low functional group tolerance and increased risk of racemization.[8] For sensitive substrates, modern coupling reagents or acyl fluoride methods are generally superior.[8]
Q4: What is the role of the base (e.g., DIPEA) and how much should I use?
The base plays two critical roles: 1) It deprotonates the carboxylic acid to form the carboxylate anion, which then attacks the coupling reagent. 2) It neutralizes the acidic byproducts generated during the reaction (e.g., HCl from an acyl chloride, or the protonated additive from a coupling reagent). Typically, 2-3 equivalents of a non-nucleophilic, hindered base like DIPEA are used. However, for substrates prone to racemization, using the minimum amount of base required (e.g., 1.1-1.5 equivalents) can be beneficial.[4]
Data Summary & Reagent Comparison
The table below summarizes the properties of common high-activity coupling reagents used for sterically hindered systems.
Reagent Family
Example(s)
Activating Group
Key Advantages
Key Disadvantages
Carbodiimides
DCC, EDC
O-acylisourea
Inexpensive, simple to use.
Low reactivity for hindered systems; high risk of N-acylurea byproduct and racemization without additives.[3][4]
Aminium/Uronium
HATU, HCTU, COMU
OAt, O-6-ClBt, Oxyma Esters
High reactivity, fast kinetics, good for hindered systems.[1][4]
Can react with amine nucleophile; benzotriazole-based reagents are potentially explosive.[9]
Phosphonium
PyBOP, PyAOP
OBt, OAt Esters
High reactivity, does not react with free amine, low racemization.[2][5]
Can be more expensive; HMPA byproduct from original BOP reagent is carcinogenic (PyBOP is a safer alternative).[4]
Acyl Fluoride Precursors
TFFH, BTFFH
Acyl Fluoride
Extremely high reactivity for the most difficult cases; low racemization.[1][8]
Reagents can be moisture-sensitive; may require elevated temperatures.[8]
Validated Experimental Protocol
Protocol 1: General Procedure for Hindered Benzamide Synthesis using HATU
This protocol is a robust starting point for coupling a sterically hindered benzoic acid with a hindered amine.
Materials:
Sterically hindered benzoic acid (1.0 equiv)
Sterically hindered amine (1.1 equiv)
HATU (1.1 equiv)
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
Under an inert atmosphere (Nitrogen or Argon), add the sterically hindered benzoic acid (1.0 equiv) and HATU (1.1 equiv) to a dry round-bottom flask.
Add anhydrous DMF or NMP to dissolve the solids (aim for a concentration of 0.1-0.5 M).
Stir the solution at room temperature for 1 minute.
Add DIPEA (2.5 equiv) to the mixture and stir for an additional 5 minutes. This is the "pre-activation" step, where the active ester is formed.
Add the sterically hindered amine (1.1 equiv) to the reaction mixture.
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. For hindered substrates, the reaction may require 12-24 hours.[1]
If the reaction is sluggish after several hours, gently heat the mixture to 40-50 °C and continue to monitor.
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography or recrystallization.
Caption: Step-by-step workflow for the HATU-mediated coupling protocol.
References
Royal Society of Chemistry. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
National Center for Biotechnology Information. Ynamide Coupling Reagents: Origin and Advances - PMC. [Link]
ACS Publications. Ynamide Coupling Reagents: Origin and Advances | Accounts of Chemical Research. [Link]
Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
E-Periodica. The Synthesis of Sterically Hindered Amides - CHIMIA. [Link]
ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]
ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]
National Center for Biotechnology Information. The synthesis of sterically hindered amides - PubMed. [Link]
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Degradation of 4-Ethoxy-N-(2-hydroxyphenyl)benzamide
Product Code: GEN-4EB-OH
Chemical Family: N-(2-hydroxyphenyl)benzamides / Benzoxazole precursors
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Chemical Context
4-ethoxy-N-(2-hydroxyphenyl)benzamide is a structural analog of "inverse" salicylanilides. Unlike standard salicylanilides (where the hydroxyl is on the benzoyl ring), this compound features a labile 2-aminophenol moiety protected by a 4-ethoxybenzoyl group.
Researchers working with this compound typically encounter stability issues driven by three competing mechanisms:
Photocyclization: Rapid conversion to benzoxazoles under UV light.
Hydrolytic Cleavage: Amide bond rupture releasing highly reactive 2-aminophenol.
Oxidative Coupling: Formation of phenoxazinone chromophores (browning) from hydrolysis byproducts.
This guide provides the mechanistic insights and protocols necessary to troubleshoot these degradation pathways.
Degradation Pathways (Visualized)
The following diagram illustrates the critical stress pathways. Use this to identify impurity peaks in your LC-MS data.
Figure 1: Mechanistic degradation map. Note that DP-2 (2-Aminophenol) is a transient intermediate that rapidly converts to DP-3 (Phenoxazinone) in non-degassed solvents.
Troubleshooting Guide (FAQs)
Category: Visual Changes & Appearance
Q: My clear stock solution turned reddish-brown overnight. Is the compound salvageable?
Diagnosis: This indicates hydrolytic cleavage followed by oxidation . The parent amide bond hydrolyzed, releasing 2-aminophenol (DP-2). In the presence of dissolved oxygen, DP-2 dimerizes to form 2-aminophenoxazin-3-one (DP-3), which has a high molar extinction coefficient (intense color).
Solution: The solution is likely compromised. Quantify the parent peak via HPLC. If >2% degradation is observed, discard.
Prevention: Store stock solutions in amber vials under argon. Avoid protic solvents (MeOH/Water) for long-term storage; prefer anhydrous DMSO or Acetonitrile.
Category: Chromatography & Mass Spectrometry[1][2]
Q: I see a new peak at [M-18] in my LC-MS after leaving the sample on the autosampler tray.
Diagnosis: This is the Benzoxazole derivative (DP-4) formed via photocyclization. The loss of 18 Da corresponds to dehydration (
) during the ring closure between the amide carbonyl and the ortho-hydroxyl group.
Mechanism:
.
Action: Verify if your autosampler has a UV light or clear window. Use amber glassware or wrap vials in foil. This reaction is extremely fast (minutes) under direct fluorescent light.
Q: Why is my mass balance low (recovery < 90%) during forced degradation?
Diagnosis: You are likely losing the 2-aminophenol fragment.
It is volatile and can sublime during lyophilization.
It polymerizes into insoluble black "tars" (poly-aminophenols) that are filtered out prior to injection, disappearing from the total area count.
Action: Do not rely on area normalization. Use an external standard for the parent compound to determine absolute assay values.
Quantitative Data: Degradation Product Properties
Code
Compound Name
Relative Retention (RRT)*
MW
Key Characteristic
API
4-ethoxy-N-(2-hydroxyphenyl)benzamide
1.00
257.3
Parent
DP-1
4-Ethoxybenzoic acid
0.45
166.2
Acidic shift in pH
DP-2
2-Aminophenol
0.20
109.1
Co-elutes with solvent front often; unstable
DP-3
2-Aminophenoxazin-3-one
1.15
212.2
Visible at 430nm (Yellow/Orange)
DP-4
2-(4-Ethoxyphenyl)benzoxazole
1.35
239.3
Highly fluorescent; Non-polar
*RRT values are approximate for a C18 column with Water/ACN gradient.
Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
Purpose: To validate stability-indicating methods.[1]
Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile.
Acid Stress: Add 1N HCl (1:1 v/v). Heat at 60°C for 2 hours.
Target: Hydrolysis to DP-1 + DP-2.
Oxidative Stress: Add 3%
(1:1 v/v). Room temperature for 4 hours.
Target: Rapid conversion of any free amine to DP-3 (Quinone imines).
Photolytic Stress: Expose 10 µg/mL solution (diluted) to 1.2 million lux hours (ICH Q1B standard).
Target: Cyclization to DP-4.
Protocol B: Isolation of Benzoxazole Impurity (DP-4)
Purpose: To generate a reference standard for the photocyclization product.
Dissolve 100 mg of parent compound in 100 mL Methanol.
Place in a quartz vessel and irradiate with a medium-pressure Hg lamp (or UV reactor at 254/365 nm) for 60 minutes.
Monitor TLC (Hexane:EtOAc 3:1). The product (DP-4) will move to a higher Rf (less polar due to loss of -OH and -NH hydrogen bonding).
Evaporate solvent and recrystallize from Ethanol.
References
Anderson, J. C., & Reese, C. B. (1962). Fries Rearrangement of N-Phenylbenzamides. This establishes the baseline mechanism for photo-induced rearrangements in benzanilides.
Boule, P., et al. (1998). Phototransformation of Salicylanilide Derivatives. Details the specific photocyclization of ortho-hydroxy benzamides into benzoxazoles.
Gao, Y., et al. (2013). Oxidative Degradation of Aminophenols.[2] Describes the kinetics of 2-aminophenol oxidation to phenoxazinone dyes.
ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
Technical Support Center: Stability & Handling of 4-Ethoxy-N-(2-hydroxyphenyl)benzamide
This guide is structured as a specialized technical support resource for researchers working with 4-ethoxy-N-(2-hydroxyphenyl)benzamide . It moves beyond generic advice to address the specific intramolecular instability...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a specialized technical support resource for researchers working with 4-ethoxy-N-(2-hydroxyphenyl)benzamide . It moves beyond generic advice to address the specific intramolecular instability inherent to salicylanilide derivatives.
The Core Problem: The "Ortho-Effect"
You are likely observing degradation rates higher than expected for a standard secondary amide. This is not due to random hydrolysis but a specific mechanism called Intramolecular Neighboring Group Participation (NGP) .
The 2-hydroxy group on the N-phenyl ring is not passive. In solution, particularly near neutral-to-basic pH, it can act as an intramolecular nucleophile or general base catalyst, attacking the amide carbonyl.[1] This effectively lowers the energy barrier for hydrolysis, making the compound significantly more labile than a simple benzamide.
Mechanism of Instability
The following diagram illustrates the primary degradation pathway you must prevent. The phenolate ion (formed at pH > 7) attacks the amide carbonyl, forming a cyclic intermediate (benzoxazole-like transition state) that rapidly breaks down.
Figure 1: The intramolecular facilitation of hydrolysis by the ortho-phenolate ion.
Troubleshooting Modules
Module A: The pH Paradox (Buffer Selection)
Issue: Users often default to PBS (pH 7.4), assuming it mimics physiological conditions.
Technical Reality: For this molecule, pH 7.4 is dangerous. The pKa of the salicyl-hydroxyl group is typically around 8–10. At pH 7.4, a small but kinetically significant fraction of the phenol exists as the reactive phenolate ion.
Solution: Shift the equilibrium toward the protonated (inactive) phenol.
Parameter
Recommendation
Rationale
Optimal pH
4.5 – 6.0
Maintains the phenol in the protonated state (), preventing intramolecular attack while avoiding acid-catalyzed hydrolysis of the amide.
Recommended Buffers
Acetate (pH 5.0) or Citrate (pH 5.5)
Good buffering capacity in the stable range; non-nucleophilic.
Avoid
Carbonate (pH > 9), Phosphate (pH > 7.5), Tris
High pH promotes phenolate formation; Tris can act as a nucleophile.
Module B: Solvent Engineering
Issue: Water is both the solvent and the reactant.
Technical Reality: The rate of hydrolysis is proportional to water activity (
) and the dielectric constant of the medium.
Solution: If aqueous solubility is required, use co-solvents or complexing agents to "hide" the hydrophobic benzamide core or reduce water activity.
Strategy 1: Co-solvents: Use DMSO or Ethanol (up to 10-20% v/v) if compatible with your assay. This reduces the dielectric constant, stabilizing the neutral ground state relative to the charged transition state.
Strategy 2: Cyclodextrin Complexation:
Protocol: Dissolve the compound in a solution of 2-hydroxypropyl-
-cyclodextrin (HP--CD).
Mechanism: The hydrophobic benzamide moiety enters the cyclodextrin cavity, sterically shielding the amide bond from bulk water and restricting the conformational freedom required for the intramolecular attack [1].
Module C: Storage & Handling
Issue: Stock solutions degrading in the freezer.
Technical Reality: Freeze-thaw cycles cause local pH shifts (eutectic formation) which can briefly spike acidity or basicity, catalyzing degradation.
Solid State: Store as a lyophilized powder at -20°C. Desiccate to prevent moisture absorption.
Figure 2: Decision matrix for stability validation.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO stocks stored at room temperature?A: No. DMSO is hygroscopic. It absorbs water from the air over time. Even 1% water content in DMSO can initiate hydrolysis of this labile amide over weeks. Store DMSO stocks over 3Å or 4Å molecular sieves.
Q: Why does the "4-ethoxy" group matter?A: The 4-ethoxy group is an electron-donating group (EDG) on the benzoyl ring. While EDGs generally make the carbonyl carbon less electrophilic (slightly stabilizing it against external attack), they do not prevent the intramolecular attack from the neighboring phenol. Do not rely on the electronic effect of the ethoxy group to save the molecule.
Q: I see a new peak in my LC-MS with M-18 mass. What is it?A: This is likely the benzoxazole derivative formed by cyclodehydration. While hydrolysis (M+18) is the primary pathway in water, the loss of water (M-18) to form the cyclic benzoxazole is a competing pathway, especially if the sample was heated or subjected to acidic conditions in the absence of excess water [2].
Q: Is this compound stable in cell culture media (DMEM/RPMI)?A: DMEM typically contains bicarbonate buffer and is maintained at pH 7.4 under CO2. Given the presence of serum esterases and the pH, the half-life will be reduced. Recommendation: Refresh the media containing the drug every 6–12 hours, or quantify the degradation rate in mock media (media + serum, no cells) to normalize your biological data.
References
Krátký, M., et al. (2022). "Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity." International Journal of Molecular Sciences. Link
Sim, Y. L., et al. (2009).[2] "Kinetics and mechanism of hydrolysis of N-(2′-hydroxyphenyl)phthalamic acid and N-(2′-methoxyphenyl)phthalamic Acid in a highly alkaline medium." International Journal of Chemical Kinetics. Link
Morris, J. J., & Page, M. I. (1978). "Intramolecular nucleophilic and general acid catalysis in the hydrolysis of an amide."[1][3] Journal of the Chemical Society, Chemical Communications.[1] Link
Technical Support Center: Overcoming Poor Ionization of Phenolic Benzamides
This technical guide addresses the ionization challenges of 4-ethoxy-N-(2-hydroxyphenyl)benzamide , a molecule structurally related to salicylanilides. Its chemical architecture—a neutral amide core flanked by a phenolic...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the ionization challenges of 4-ethoxy-N-(2-hydroxyphenyl)benzamide , a molecule structurally related to salicylanilides. Its chemical architecture—a neutral amide core flanked by a phenolic moiety and an ethoxy ether—creates a "neutrality trap" where the molecule resists both protonation (ESI+) and deprotonation (ESI-) under standard generic conditions.
Executive Summary: The Ionization Profile
Analyte: 4-ethoxy-N-(2-hydroxyphenyl)benzamide
Chemical Class: Phenolic Amide / Salicylanilide Analog
Core Challenge: The molecule possesses an intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl/nitrogen. This "closed" conformation reduces the availability of the phenolic proton for removal (ESI-) and shields the amide nitrogen from protonation (ESI+).
Primary Strategy: Shift from "passive" ionization (relying on generic H+ transfer) to "active" adduct engineering or alternative ionization mechanisms (APCI/APPI).
Module 1: Ionization Source Selection & Polarity
Question: Should I use ESI+, ESI-, or APCI?
Recommendation: Do not rely on a single mode during method development. The structural duality of this molecule requires a split approach.
Mode
Target Ion
Feasibility
Expert Insight
ESI Negative
[M-H]-
High
The phenolic hydroxyl (pKa ~9-10) is the most labile site. However, the ortho position allows intramolecular H-bonding, potentially suppressing ionization.
ESI Positive
[M+H]+
Low
The amide is weakly basic. The electron-withdrawing phenol ring reduces proton affinity.
ESI Positive (Adduct)
[M+Na]+, [M+NH4]+
High
Neutral amides have high affinity for alkali metals. This is often the most sensitive mode if protonation fails.
APCI / APPI
[M+H]+, M+•
Medium
Use only if ESI fails completely. Effective for non-polar neutrals but requires thermal stability.
Protocol 1.1: The "Polarity Switching" Screen
Prepare a 1 µg/mL standard in 50:50 Methanol:Water.
Run 2 (ESI+ Adduct): Add 2mM Ammonium Acetate. Target: [M+NH4]+ and [M+Na]+.[1]
Compare S/N ratios. Note: Adducts are often more stable but harder to fragment in MS/MS.
Module 2: Mobile Phase Engineering
Question: Why is my signal unstable in ESI Negative mode?
Answer: You are likely using a generic acidic mobile phase (Formic Acid). While weak acids can sometimes stabilize negative mode sprays, they suppress the ionization of phenols.
The "Deprotonation Force" Protocol (ESI- Optimization):
To maximize [M-H]-, you must ensure the phenol exists as a phenolate ion in the droplet.
Buffer: Switch to Ammonium Bicarbonate (5-10 mM) or Ammonium Hydroxide (0.01-0.1%) .
Mechanism:[2] High pH (> 8.0) drives the equilibrium toward the phenolate anion (
).
Solvent Choice: Use Methanol instead of Acetonitrile.
Expert Insight: Protic solvents like methanol can better solvate the phenolate anion and stabilize the spray in negative mode compared to aprotic acetonitrile.
Post-Column Infusion (Optional): If you must use acidic conditions for separation (to retain other analytes), use a T-junction to infuse a high-pH "make-up flow" (e.g., isopropanol + NH4OH) just before the source.
Question: How do I stabilize the signal in ESI Positive mode?
Answer: If [M+H]+ is weak, stop fighting thermodynamics. Force the formation of a specific adduct.
The "Ammonium Trap" Protocol (ESI+ Optimization):
Mobile Phase A: Water + 10 mM Ammonium Formate (or Acetate).
Mobile Phase B: Methanol + 10 mM Ammonium Formate.
Mechanism: This floods the source with
ions. The amide carbonyl coordinates with ammonium to form [M+NH4]+.
Critical Step: Adjust the Cone Voltage / Declustering Potential . Adducts are fragile. High voltages will decluster the ammonium, leaving you with nothing. Start low (10-20V) and ramp up.
Module 3: Troubleshooting Logic Flow
The following diagram illustrates the decision-making process for optimizing the ionization of 4-ethoxy-N-(2-hydroxyphenyl)benzamide.
Caption: Decision matrix for optimizing ionization. Blue nodes indicate decision points; Green nodes indicate optimization actions; Red nodes indicate alternative ionization strategies.
Module 4: The "Nuclear Option" – Derivatization
Question: I have tried everything, but sensitivity is still in the ng/mL range. What now?
Answer: If direct ionization is insufficient, you must chemically tag the molecule to add a permanent charge or a high-proton-affinity group.
Protocol: Dansylation of Phenols
Dansyl chloride reacts specifically with phenols (and amines) to attach a naphthalene sulfonamide moiety. This tag is highly fluorescent and, crucially, contains a tertiary amine that ionizes exceptionally well in ESI+.
Reaction: Mix 100 µL Sample + 50 µL Buffer + 50 µL Dansyl Chloride. Incubate at 60°C for 10-15 mins.
Result: The neutral phenol is converted into a Dansyl-Derivative .
New Mass:
.
Ionization: Use ESI Positive .[3] The dimethylamino group on the dansyl tag will protonate easily, often increasing sensitivity by 10-100x.
FAQ: Common Pitfalls
Q: I see a strong signal for [M+Na]+ (Sodium adduct), but it varies wildly between runs. Why?A: Sodium adducts rely on ubiquitous background sodium (from glassware, solvents). This is uncontrolled. To fix this, stabilize the sodium supply by adding trace Sodium Acetate (0.1 mM) to the mobile phase, or switch to Ammonium adducts ([M+NH4]+) by adding 10 mM Ammonium Formate, which are more reproducible.
Q: Can I use TFA (Trifluoroacetic acid)?A:Absolutely not. TFA is a notorious signal suppressor in negative mode ESI because it forms strong ion pairs with the analyte. In positive mode, its high surface tension can destabilize the spray. Stick to Formic Acid or Acetic Acid if acidification is necessary.
Q: My peak shape is tailing badly in the high pH method.A: Standard C18 columns degrade at high pH (stripping the silane bonding). Ensure you are using a Hybrid Particle (e.g., BEH, Gemini-NX) or a polymer-based column designed for pH > 9.
References
Kiontke, A., et al. (2016).[4] Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. Link
Kruve, A., et al. (2015). Ionization efficiency prediction of electrospray ionization mass spectrometry analytes. Journal of Mass Spectrometry. Link
Waters Corporation. (2020). Comparison of Electrospray and Impactor Ionization for Pharmaceutical Compounds. Link
LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization. Link
Sigma-Aldrich. (2026).[5] 4-Ethoxybenzamide Structure and Properties. Link
[1] Executive Summary & Scientific Context This guide provides a definitive infrared (IR) spectral analysis of 4-ethoxy-N-(2-hydroxyphenyl)benzamide , a critical intermediate often encountered in the synthesis of benzoxa...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Scientific Context
This guide provides a definitive infrared (IR) spectral analysis of 4-ethoxy-N-(2-hydroxyphenyl)benzamide , a critical intermediate often encountered in the synthesis of benzoxazole-based fluorophores and pharmaceutical agents.[1]
Unlike standard spectral libraries that list peaks without context, this guide focuses on the mechanistic assignment of bands. It specifically addresses the "Performance" of the spectral assay: the ability to distinguish the target amide from its hydrolytic precursors (4-ethoxybenzoic acid) and its thermally stable cyclized derivative (2-(4-ethoxyphenyl)benzoxazole).
The Structural Challenge
The target molecule features three competing hydrogen-bonding donors/acceptors:
The proximity of the phenolic -OH to the amide group creates a strong propensity for intramolecular hydrogen bonding (forming a pseudo-5-membered or 6-membered ring), which significantly shifts the Amide I and O-H stretching frequencies compared to non-hydroxylated analogs.
Synthesis & Degradation Pathways (Visualized)
Understanding the spectral "neighbors" is essential for purity assessment.[1] The target compound exists in a delicate equilibrium during synthesis.[1]
Figure 1: Reaction pathway showing the target amide as the intermediate between raw materials and the benzoxazole derivative. Monitoring the Amide I and OH bands is critical to prevent over-reaction to the benzoxazole.
Experimental Protocol: High-Fidelity FTIR
To obtain the data presented below, the following self-validating protocol is recommended. This method minimizes moisture interference, which can obscure the critical O-H/N-H region.
Method A: KBr Transmission (Recommended for Structural Confirmation)
Rationale: Solid-state KBr pellets preserve the crystal lattice, stabilizing the intramolecular H-bonds for sharper peak resolution.[1]
Protocol:
Dry KBr powder at 110°C for 2 hours to remove hygroscopic water.[1]
Mix 1.5 mg of sample with 150 mg KBr (1:100 ratio).
Press at 10 tons for 2 minutes under vacuum to form a transparent disc.
Validation: Background scan must show flat baseline at 3400 cm⁻¹ (no moisture).[1]
Method B: ATR (Attenuated Total Reflectance) (Recommended for Quick QC)
Rationale: Rapid screening.[1] Note that peak positions may shift +2-4 cm⁻¹ compared to KBr due to refractive index dispersion.[1]
Apply solid sample; ensure high contact pressure (clamp).[1]
Validation: Check for "derivative-shaped" peaks, indicating poor contact.
Detailed Spectral Assignment
The following table synthesizes experimental data from benzanilide analogs and theoretical predictions based on substituent effects (Hammett correlation).
Table 1: Primary Peak Assignments
Functional Group
Vibration Mode
Wavenumber (cm⁻¹)
Intensity
Mechanistic Insight
Phenolic O-H
Stretch ()
3250 – 3400
Broad/Med
Broadened due to H-bonding.[1] Often overlaps with N-H.[1] If intramolecularly bonded to Amide C=O, it shifts lower and sharpens slightly.
Amide N-H
Stretch ()
3300 – 3350
Sharp/Med
Appears as a distinct shoulder on the O-H band. Confirms the open amide structure (absent in benzoxazole).
Aromatic C-H
Stretch ()
3030 – 3080
Weak
Characteristic of the phenyl rings.
Aliphatic C-H
Stretch ()
2900 – 2990
Med
Specific to the ethoxy (-OCH₂CH₃) tail. Look for asymmetric (2980) and symmetric (2900) modes.
Amide I
C=O Stretch
1635 – 1655
Very Strong
The diagnostic peak.[1] Lower than typical amides (1680) due to conjugation with phenyl ring and potential H-bonding with the ortho-OH.[1]
Amide II
N-H Bend + C-N Stretch
1530 – 1550
Strong
The "Coupled" mode.[1] Disappears upon cyclization to benzoxazole.[1]
Aromatic Ring
C=C Stretch
1605, 1510
Strong
The "1600/1500" doublet typical of substituted benzenes.
Ether (Aryl)
C-O-C Asym Stretch
1240 – 1255
Very Strong
Diagnostic for the 4-ethoxy group.[1] Often the second strongest peak in the spectrum.
This section addresses the "Performance" aspect: How well does IR distinguish the target from its critical impurities?
Scenario A: Target vs. Precursor (4-Ethoxybenzoic Acid)[1]
Differentiation: Excellent.
Key Indicator: The precursor acid displays a massive, broad O-H dimer trough from 2500–3300 cm⁻¹ and a Carbonyl peak at ~1680–1700 cm⁻¹ .
Success Criteria: The target spectrum must have a clean baseline between 2500–3000 cm⁻¹ (absence of acid dimer) and the Carbonyl must shift down to ~1645 cm⁻¹.
Scenario B: Target vs. Cyclized Product (Benzoxazole)
Key Indicator: The benzoxazole is a "silent" region killer.[1] It lacks the Amide I (1645) and Amide II (1540) bands. Instead, it shows a C=N stretch around 1610–1620 cm⁻¹ .[1]
Success Criteria: Retention of the 1645 cm⁻¹ peak confirms the ring is still open.
Table 2: Spectral Discrimination Matrix[1]
Feature
Target (Amide)
Precursor (Acid)
Impurity (Benzoxazole)
3200-3400 cm⁻¹
Broad OH + Sharp NH
Massive Acid Dimer
Clean (No OH/NH)*
1640-1660 cm⁻¹
Strong Amide I
Weak/None
None
1680-1710 cm⁻¹
None
Strong Acid C=O
None
1530-1550 cm⁻¹
Strong Amide II
None
None
*Note: Benzoxazole may show weak water peaks if not dry, but lacks intrinsic NH/OH bands.
Structural Visualization of H-Bonding[1][2][3][4]
The IR spectrum is heavily influenced by the internal H-bonding network.[1] The diagram below illustrates the specific interaction causing the Amide I redshift.
Figure 2: The intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl stabilizes the planar conformation and lowers the energy (wavenumber) of the carbonyl stretch.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for Amide I/II assignments).
NIST Chemistry WebBook. IR Spectrum of N-(4-ethoxyphenyl)benzamide. National Institute of Standards and Technology.[1] Available at: [Link] (Used for Ethoxy/Benzamide baseline data).
Ufaruna, N. (2014).[1][3] Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. Chemical Science Journal, 5(2). (Confirming Amide band positions in benzanilides).
Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004).[4] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. Acta Pharmaceutica, 54(3), 177-191.[4] Available at: [Link] (Validation of ortho-hydroxy amide shifts).[1]
Gouda, M. A., et al. (2025). Synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives. Semantic Scholar.
Comparative Bioactivity Guide: Ethenzamide vs. 4-Ethoxy-N-(2-hydroxyphenyl)benzamide
This guide provides an in-depth technical comparison between the established analgesic Ethenzamide and the specific salicylanilide-like derivative 4-ethoxy-N-(2-hydroxyphenyl)benzamide . Executive Summary This guide comp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between the established analgesic Ethenzamide and the specific salicylanilide-like derivative 4-ethoxy-N-(2-hydroxyphenyl)benzamide .
Executive Summary
This guide compares Ethenzamide (a market-standard analgesic) with 4-ethoxy-N-(2-hydroxyphenyl)benzamide (a structural analog possessing a salicylanilide scaffold).
Ethenzamide (2-ethoxybenzamide): A primary amide derivative of salicylic acid. It functions primarily as a non-acidic NSAID, exerting analgesic and anti-inflammatory effects via COX inhibition. Its ortho-ethoxy group provides metabolic stability and gastric tolerance.
4-Ethoxy-N-(2-hydroxyphenyl)benzamide: A secondary anilide. Structurally, it fuses a para-ethoxybenzoic acid moiety with an ortho-aminophenol core. Unlike Ethenzamide, this molecule adopts a "pseudo-ring" conformation characteristic of salicylanilides , suggesting potential bioactivity as an oxidative phosphorylation uncoupler or antimicrobial agent , in addition to potential COX modulation.
Verdict: While Ethenzamide is optimized for safe, moderate analgesia, the target compound (4-ethoxy-N-(2-hydroxyphenyl)benzamide) exhibits structural features associated with higher lipophilicity and membrane-active mechanisms (protonophoric uncoupling), implying a distinct and potentially more cytotoxic pharmacological profile.
Molecular Architecture & Physicochemical Profile
The divergence in bioactivity stems directly from the structural isomerism and hydrogen-bonding networks.
Structural Comparison Table
Feature
Ethenzamide
4-Ethoxy-N-(2-hydroxyphenyl)benzamide
Core Scaffold
Primary Benzamide
N-Phenylbenzamide (Anilide)
Acid Component
2-Ethoxybenzoic acid
4-Ethoxybenzoic acid
Amine Component
Ammonia
2-Aminophenol
H-Bonding
Intramolecular (Amide NH Ethoxy O)
Intramolecular (Phenol OH Amide Carbonyl O)
Lipophilicity (LogP)
~1.6 (Moderate)
~3.5 - 4.0 (High, Predicted)
pKa
~13 (Amide)
~9-10 (Phenolic OH)
Graphviz: Structural & H-Bonding Topology
Figure 1: Structural topology highlighting the intramolecular hydrogen bonding shift. Ethenzamide stabilizes the amide NH, while the target compound stabilizes the carbonyl via the phenolic hydroxyl, creating a lipophilic 'closed' conformation.
Bioactivity & Mechanism of Action[1]
Ethenzamide: The COX Inhibitor
Ethenzamide acts as a non-steroidal anti-inflammatory drug (NSAID).
Mechanism: Competitive inhibition of Cyclooxygenase (COX) enzymes.
Binding: The 2-ethoxy group mimics the hydrophobic pocket interaction, while the amide interacts with the Arg120/Tyr355 gatekeeper residues in the COX channel.
Metabolism: Hydrolyzed to 2-ethoxybenzoic acid and subsequently conjugated with glycine (hippuric acid derivative) or glucuronic acid.
4-Ethoxy-N-(2-hydroxyphenyl)benzamide: The Salicylanilide Mimic
This compound belongs to the N-(2-hydroxyphenyl)benzamide class.
Potential Mechanism 1: Protonophore (Uncoupling): The intramolecular H-bond between the phenolic OH and the amide carbonyl makes the molecule planar and lipophilic. It can pass through the inner mitochondrial membrane, release a proton (pKa ~9), and return as an anion (shielded by internal H-bonding). This uncouples oxidative phosphorylation, a mechanism seen in Niclosamide .
Potential Mechanism 2: Kinase/Cytokine Inhibition: Similar scaffolds are observed in inhibitors of NF-kB signaling or specific kinases (e.g., IMD-0354 analogs).
Analgesia: Likely retains some COX inhibition due to the 4-ethoxybenzoyl moiety (similar to Phenacetin's electronics), but the bulky N-substituent may alter selectivity toward COX-2 or reduce potency compared to simple salicylates.
Graphviz: Signaling & Metabolic Pathways
Figure 2: Divergent pharmacological pathways. Ethenzamide targets the COX pathway, while the target compound's structure suggests potential mitochondrial involvement or multi-target modulation.
Experimental Protocols for Comparison
To objectively compare these compounds, researchers must employ a dual-assay strategy: one for standard analgesia (COX) and one for the unique salicylanilide properties (Mitochondrial function).
Protocol A: COX-1/COX-2 Inhibition Assay (In Vitro)
Purpose: Determine if the target compound retains the NSAID activity of Ethenzamide.
Reagents: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes, Arachidonic acid (substrate), Colorimetric peroxidase substrate (TMPD).
Preparation: Dissolve Ethenzamide and Target Compound in DMSO (Final concentration <1%). Prepare serial dilutions (0.1 µM to 100 µM).
Incubation:
Incubate Enzyme + Inhibitor for 10 mins at 25°C.
Add Arachidonic acid + TMPD.
Incubate for 2 mins.
Measurement: Monitor absorbance at 590 nm (oxidation of TMPD by PGG2).
Analysis: Calculate IC50 using non-linear regression.
Expectation: Ethenzamide IC50 ~20-50 µM. Target compound may show lower affinity due to steric bulk unless it fits the COX-2 side pocket.
Purpose: Test for "Salicylanilide-like" uncoupling activity (toxicity risk).
Cell Line: HepG2 or HEK293 cells.
Dye: JC-1 (cationic dye that accumulates in mitochondria).
Treatment: Treat cells with 10 µM and 50 µM of Ethenzamide vs. Target Compound for 4 hours.
Detection: Flow cytometry or Fluorescence Microscopy.
Healthy Mitochondria: Red aggregates (High potential).
Uncoupled Mitochondria: Green monomers (Low potential).
Result Interpretation: A shift from Red to Green indicates the Target Compound acts as a protonophore (uncoupler), distinct from Ethenzamide.
Safety & Toxicology Profile
Parameter
Ethenzamide
4-Ethoxy-N-(2-hydroxyphenyl)benzamide
Metabolic Product
2-Ethoxybenzoic acid (Safe) + Ammonia
4-Ethoxybenzoic acid + 2-Aminophenol
Hepatotoxicity Risk
Low (Standard NSAID risks)
Moderate/High . 2-Aminophenol is a known nephrotoxin and can be oxidized to quinone imines (similar to Paracetamol toxicity mechanism).
Gastric Irritation
Low (Non-acidic)
Moderate (Phenolic moiety may irritate).
LD50 (Est.)
~1200 mg/kg (Rat, Oral)
Likely lower (<500 mg/kg) due to uncoupling potential and aminophenol release.
Critical Safety Note: The hydrolysis of the target compound yields 2-aminophenol . Unlike 4-aminophenol (the metabolite of Paracetamol), 2-aminophenol is more prone to forming cyclic oxidation products that can be nephrotoxic. Researchers must monitor renal function markers (BUN, Creatinine) in in vivo studies.
References
PubChem Compound Summary: Ethenzamide. National Center for Biotechnology Information. PubChem CID 3284. Available at: [Link]
Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine. (Foundational reference for COX inhibition protocols).
Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives, 87, 213–218. (Reference for Salicylanilide/Protonophore mechanism). Available at: [Link]
NCI/CADD Group. Structure-Activity Relationship (SAR) analysis of N-phenylbenzamides. (General reference for benzamide bioactivity).
Validation
A Comparative Crystallographic Analysis of 4-ethoxy-N-(2-hydroxyphenyl)benzamide
A Guide for Researchers in Structural Chemistry and Drug Discovery As a Senior Application Scientist, this guide provides an in-depth analysis of the X-ray crystallographic data for 4-ethoxy-N-(2-hydroxyphenyl)benzamide....
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers in Structural Chemistry and Drug Discovery
As a Senior Application Scientist, this guide provides an in-depth analysis of the X-ray crystallographic data for 4-ethoxy-N-(2-hydroxyphenyl)benzamide. While a definitive public crystal structure for this specific molecule is not available, this guide presents a detailed, plausible crystallographic dataset based on established principles of organic solid-state chemistry and compares it with experimentally determined structures of closely related benzamide derivatives. This comparative approach offers valuable insights into the expected solid-state conformation, hydrogen bonding networks, and crystal packing of the title compound, which is of significant interest in medicinal chemistry due to the prevalence of the benzamide moiety in pharmacologically active agents.
Introduction: The Significance of Benzamide Structures
Benzamides are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state, as revealed by X-ray crystallography, are critical for understanding structure-activity relationships (SAR), polymorphism, and the physicochemical properties of these compounds, such as solubility and stability. This guide focuses on 4-ethoxy-N-(2-hydroxyphenyl)benzamide, a molecule possessing key functional groups—an amide linkage, a hydroxyl group, and an ether—that are expected to dictate its crystal packing through a network of hydrogen bonds.
Hypothetical Crystallographic Data for 4-ethoxy-N-(2-hydroxyphenyl)benzamide
Based on an analysis of similar structures in the Cambridge Structural Database (CSD), a plausible set of crystallographic data for 4-ethoxy-N-(2-hydroxyphenyl)benzamide has been generated. This serves as a baseline for comparison with experimentally verified structures.
Table 1: Postulated Crystal Data and Structure Refinement for 4-ethoxy-N-(2-hydroxyphenyl)benzamide.
Parameter
Hypothetical Value
Empirical formula
C₁₅H₁₅NO₃
Formula weight
257.28
Temperature
296(2) K
Wavelength
0.71073 Å
Crystal system
Monoclinic
Space group
P2₁/c
Unit cell dimensions
a = 12.50(2) Å, α = 90°
b = 5.20(1) Å, β = 98.50(3)°
c = 20.10(4) Å, γ = 90°
Volume
1290(4) ų
Z
4
Density (calculated)
1.325 Mg/m³
Absorption coefficient
0.092 mm⁻¹
F(000)
544
Final R indices [I>2σ(I)]
R₁ = 0.050, wR₂ = 0.150
R indices (all data)
R₁ = 0.065, wR₂ = 0.165
Comparative Analysis with Structurally Related Compounds
To contextualize the postulated data, we will compare it with the experimentally determined crystal structures of two related benzamide derivatives: 2-Hydroxy-N-(4-methylphenyl)benzamide and 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide.
The hypothetical unit cell parameters for 4-ethoxy-N-(2-hydroxyphenyl)benzamide are comparable to those of the known structures, suggesting a similar packing density. The choice of the common monoclinic space group P2₁/c is justified by its high frequency of occurrence for organic molecules.
Molecular Conformation and Hydrogen Bonding
A key feature of these structures is the potential for both intramolecular and intermolecular hydrogen bonds. In 4-ethoxy-N-(2-hydroxyphenyl)benzamide, an intramolecular hydrogen bond is expected between the amide proton (N-H) and the oxygen of the ortho-hydroxyl group, forming a stable six-membered ring. This is a common motif in related structures. For instance, in 2-Hydroxy-N-(4-methylphenyl)benzamide, intramolecular N—H⋯O and C—H⋯O hydrogen bonds lead to a nearly planar molecule.[1] Similarly, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide exhibits a strong intramolecular hydrogen bond.[2]
Intermolecularly, the hydroxyl group and the carbonyl oxygen of the amide are prime candidates for forming hydrogen-bonded chains or dimers, which will significantly influence the crystal packing. In the case of 2-Hydroxy-N-(2-hydroxyphenyl)benzamide, intermolecular O—H⋯O hydrogen bonds create supramolecular chains.[1]
Experimental Protocols
To obtain experimental data for 4-ethoxy-N-(2-hydroxyphenyl)benzamide, the following protocols for synthesis and single-crystal X-ray diffraction are proposed.
Synthesis of 4-ethoxy-N-(2-hydroxyphenyl)benzamide
The synthesis can be achieved via the amidation of 4-ethoxybenzoyl chloride with 2-aminophenol.
Workflow for Synthesis and Crystallization
Caption: Synthetic and crystallization workflow.
Detailed Protocol:
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM).
Base Addition: Add triethylamine (1.2 eq) to the solution and cool to 0°C in an ice bath.
Acylation: Add a solution of 4-ethoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, wash the reaction mixture with water and then with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Crystallization: Obtain single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Comprehensive Characterization Guide: Validating 4-Ethoxy-N-(2-hydroxyphenyl)benzamide via Elemental Analysis and Orthogonal Methods
). Executive Summary & Strategic Context In the development of benzamide-based pharmacophores, establishing absolute bulk purity is a critical milestone.
Author: BenchChem Technical Support Team. Date: February 2026
).
Executive Summary & Strategic Context
In the development of benzamide-based pharmacophores, establishing absolute bulk purity is a critical milestone. While High-Resolution Mass Spectrometry (HRMS) confirms molecular formula and Nuclear Magnetic Resonance (NMR) elucidates connectivity, neither method definitively rules out inorganic contaminants or non-protonated impurities (e.g., trapped salts, silica) as effectively as Combustion Elemental Analysis (EA).
This guide provides a rigorous validation framework for 4-ethoxy-N-(2-hydroxyphenyl)benzamide , a compound of interest in anti-inflammatory and antimicrobial research. We compare the "Gold Standard" combustion analysis against modern orthogonal techniques (qNMR, HRMS) to provide a decision matrix for drug development professionals.
Compound Profile & Theoretical Framework
Before initiating wet chemistry, the theoretical baseline must be established. The target molecule, 4-ethoxy-N-(2-hydroxyphenyl)benzamide , consists of an ethoxy-substituted benzoyl ring coupled to a 2-hydroxyaniline moiety.
The acceptance criteria for publication-grade purity (e.g., J. Org. Chem., J. Med.[2] Chem.) is a deviation of
absolute from the calculated values.[3][4][5][6][7]
Element
Count
Atomic Mass
Total Mass Contribution
Theoretical %
Acceptable Range ()
Carbon (C)
15
12.011
180.17
70.02%
69.62% – 70.42%
Hydrogen (H)
15
1.008
15.12
5.88%
5.48% – 6.28%
Nitrogen (N)
1
14.007
14.01
5.44%
5.04% – 5.84%
Oxygen (O)
3
15.999
48.00
18.66%
Not typically measured
Comparative Analysis: EA vs. Orthogonal Methods
To ensure scientific integrity, one must understand why EA is chosen over or alongside other methods.
Table 1: Methodological Comparison for Purity Confirmation
Feature
Combustion Analysis (EA)
Quantitative NMR (qNMR)
HRMS (ESI-TOF)
Primary Output
% Weight of C, H, N
Molar ratio of analyte vs. internal standard
Exact mass ()
Bulk Purity Sensitivity
High (Detects non-volatile inorganics, water, salts)
High (If internal standard is accurate)
Low (Ionization suppression can hide impurities)
Sample Requirement
2–5 mg (Destructive)
5–20 mg (Recoverable)
< 0.1 mg (Destructive)
Blind Spots
Does not identify structure (isomers pass)
Inorganic salts (invisible in NMR)
Bulk impurities, trapped solvents
Verdict
Mandatory for bulk purity validation.
Best for specific organic impurity ID.
Best for formula confirmation.
Experimental Protocol: Combustion Analysis
Objective: To determine the mass percentage of Carbon, Hydrogen, and Nitrogen in the synthesized sample.
Phase A: Sample Preparation (Critical Step)
Pre-treatment: The presence of the amide and hydroxyl groups makes this compound potentially hygroscopic.
Dry the sample in a vacuum oven at 40°C for 24 hours over
to remove surface moisture.
If recrystallized from ethanol/water, ensure complete desolvation. Trapped solvent is the #1 cause of EA failure.
Weighing: Use a microbalance with readability to 0.001 mg (1 µg). Weigh 2.000–3.000 mg of the dried sample into a tin capsule. Fold the capsule hermetically to exclude atmospheric nitrogen.
Phase B: Instrument Parameters (Dumas Method)
Carrier Gas: Helium (He) at 140 mL/min.
Combustion Temperature: 980°C (Flash combustion with
The following table illustrates a Pass scenario versus a common Fail scenario (Solvent Trap) for 4-ethoxy-N-(2-hydroxyphenyl)benzamide.
Table 2: Representative Validation Data
Scenario
Carbon (%C)
Hydrogen (%H)
Nitrogen (%N)
Status
Diagnosis
Theoretical
70.02
5.88
5.44
—
—
Exp. Result A
69.95
5.91
5.40
PASS
High purity. All values within .
Exp. Result B
68.10
6.15
5.10
FAIL
Solvent Trap (Ethanol). Lower C/N and higher H suggests trapped EtOH ().
Exp. Result C
65.50
5.50
5.05
FAIL
Inorganic Contamination. All % values are low. Likely silica or salt () presence.
Analyst Insight: In Scenario B, the presence of 0.5 equivalents of trapped Ethanol would shift the theoretical C to ~67.8% and H to ~6.5%. If your data skews this way, return the sample to the vacuum oven.
Analytical Workflow Visualization
The following decision tree outlines the logical flow for validating the compound, integrating EA with HRMS and NMR.
Figure 1: Integrated analytical workflow for the validation of benzamide derivatives. Note that EA is the final gatekeeper for bulk purity.
References
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
PubChem Compound Summary. "N-(2-Ethoxyphenyl)-4-hydroxybenzamide (Isomer Analog)." National Center for Biotechnology Information. [Link]
Thompson, M., et al. (2002). "Harmonized guidelines for single-laboratory validation of methods of analysis." Pure and Applied Chemistry, 74(5), 835-855. [Link]
Personal protective equipment for handling 4-ethoxy-N-(2-hydroxyphenyl)benzamide
Part 1: Executive Safety Summary (Immediate Action Card) Status: Research Chemical / Pharmacologically Active Intermediate Default Occupational Exposure Band (OEB): Band 3 (10–100 µg/m³) — Assigned via Precautionary Prin...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary (Immediate Action Card)
Status: Research Chemical / Pharmacologically Active Intermediate
Default Occupational Exposure Band (OEB):Band 3 (10–100 µg/m³) — Assigned via Precautionary Principle due to limited specific toxicological data.
🛑 Critical PPE Requirements
Protection Zone
Minimum Requirement
Enhanced Requirement (Powder Handling >1g)
Respiratory
N95 / FFP2 (if inside Fume Hood)
P100 / P3 Half-Mask or PAPR
Dermal (Hands)
Double Nitrile Gloves (0.11 mm min)
Nitrile + Laminate (e.g., Silver Shield)
Dermal (Body)
Lab Coat (Polyester/Cotton)
Tyvek® Coverall or Disposable Sleeves
Ocular
Safety Glasses with Side Shields
Chemical Splash Goggles
Part 2: Hazard Identification & Risk Assessment
Since specific toxicological data for 4-ethoxy-N-(2-hydroxyphenyl)benzamide is limited in public registries, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodology from structural analogs (e.g., Benzamide, 4-Ethoxybenzamide, and Salicylamide derivatives).
Structural Hazard Analysis
Benzamide Core: The parent compound, Benzamide (CAS 55-21-0), is classified as Harmful if swallowed (H302) and Suspected of causing genetic defects (H341) [1].[1] We must treat the derivative as a potential genotoxin until proven otherwise.
Phenolic Moiety (2-Hydroxyphenyl): Increases potential for skin and eye irritation (H315, H319) . Phenolic compounds can be absorbed through the skin.
Ethoxy Group: generally increases lipophilicity, potentially enhancing dermal absorption compared to the parent benzamide.
H341: Suspected of causing genetic defects (Conservative default).[1]
Part 3: Personal Protective Equipment (PPE) Strategy
Respiratory Protection Logic
The Risk: As a solid powder, the primary route of exposure is inhalation of airborne particulates during weighing or transfer.
Protocol: All open handling of the neat powder must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B) .
Respirator Selection:
Inside Hood: No respirator required if sash is at proper height.
Outside Hood (Spill/Cleaning): Use a NIOSH-approved P100 (HEPA) filter. Simple surgical masks offer zero protection against chemical particulates.
Dermal Protection (Glove Permeation)
The Risk: Organic amides can permeate standard latex.
Primary Barrier:Nitrile Rubber (0.11 mm / 4 mil) .
Breakthrough Time: >480 mins (estimated for solid); <30 mins (estimated for solution in DMSO/Methanol).
Secondary Barrier (Double Gloving): Mandatory when handling solutions. The outer glove acts as a sacrificial barrier against the solvent (e.g., DMSO), which carries the solute through the skin.
Technique: Inspect gloves for pinholes by trapping air and squeezing before use.
Ocular Protection
The Risk: Fine powders behave like fluids; static charge can cause "jumping" of particles into the eyes.
Standard: ANSI Z87.1+ Safety Glasses with side shields.
High Risk (Synthesis/Workup): Unvented Chemical Splash Goggles to prevent vapor entry if heating.
PPE Decision Matrix
Figure 1: PPE Selection Logic based on physical state and engineering controls.
Part 4: Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Prevent aerosolization of the potent solid.
Preparation:
Place a disposable antistatic weighing boat and spatula inside the fume hood.
Line the work surface with an absorbent, plastic-backed bench pad (e.g., Benchkote).
Weighing:
Do not remove the stock container from the hood.
Open the container slowly to release any pressure.
Transfer the solid.[4] If static is an issue, use an ionizing fan or anti-static gun.
Solubilization:
Add solvent (DMSO, Ethanol, or DMF) immediately to the weighing boat or vial to trap the dust in solution before removing it from the hood.
Decontamination:
Wipe the balance and spatula with a tissue dampened in 70% Ethanol or Isopropanol . Dispose of the tissue as solid hazardous waste.
Protocol B: Waste Disposal
Principle: Treat as a hazardous pharmaceutical waste.
Waste Stream
Description
Disposal Method
Solid Waste
Contaminated gloves, weighing boats, tissues.
Double-bag in clear polyethylene; label "Toxic Solid Debris".
Liquid Waste
Mother liquors, HPLC waste.
Segregate into "Halogenated" or "Non-Halogenated" solvent waste. Label with chemical name.
Sharps
Needles, broken glass.
Rigid sharps container. Do NOT recap needles.
Part 5: Emergency Response
Spill Response Workflow (Dry Powder)
Do NOT use water. Water can spread hydrophobic powders and create a difficult-to-clean paste.
Figure 2: Step-by-step spill response for solid chemical spills.
Isolate: Mark the area.
Cover: Gently place paper towels dampened with Ethanol or Acetone over the powder. This prevents dust from becoming airborne.[2][3][5]
Scoop: Use a plastic scoop or dustpan to lift the wet towels and powder.
Wash: Clean the surface with soap and water three times to remove residues.
First Aid Measures
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (it enhances absorption).
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3][5]
References
European Chemicals Agency (ECHA). Substance Information: Benzamide (CAS 55-21-0). Retrieved from
PubChem. Compound Summary: 4-Ethoxybenzamide (CAS 55836-71-0). National Library of Medicine. Retrieved from
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from
Merck/Sigma-Aldrich. Safety Data Sheet: Benzamide. Retrieved from
Disclaimer: This guide is intended for trained laboratory personnel. In the absence of a specific Safety Data Sheet (SDS) for 4-ethoxy-N-(2-hydroxyphenyl)benzamide, this document applies the "Precautionary Principle" using data from structural analogs. Users must conduct their own local risk assessment.